(R)-GSK-3685032
Description
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Properties
IUPAC Name |
2-[6-(4-aminopiperidin-1-yl)-3,5-dicyano-4-ethylpyridin-2-yl]sulfanyl-2-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N6OS/c1-2-16-17(12-23)21(28-10-8-15(25)9-11-28)27-22(18(16)13-24)30-19(20(26)29)14-6-4-3-5-7-14/h3-7,15,19H,2,8-11,25H2,1H3,(H2,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNKHRZYILDZLRE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=NC(=C1C#N)SC(C2=CC=CC=C2)C(=O)N)N3CCC(CC3)N)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N6OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Discovery and Development of (R)-GSK-3685032: A First-in-Class Reversible DNMT1-Selective Inhibitor
An In-depth Technical Guide for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical development of (R)-GSK-3685032, a potent and selective inhibitor of DNA methyltransferase 1 (DNMT1). This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the scientific journey of this novel epigenetic modulator.
Introduction: The Rationale for a DNMT1-Selective Inhibitor
DNA methylation is a critical epigenetic modification that plays a pivotal role in regulating gene expression. Dysregulation of DNA methylation is a hallmark of cancer, often leading to the silencing of tumor suppressor genes.[1][2][3] The DNA methyltransferase (DNMT) family of enzymes, particularly DNMT1, is responsible for maintaining DNA methylation patterns through cell division.[3]
Existing hypomethylating agents (HMAs), such as decitabine (B1684300) and azacitidine, are nucleoside analogs that irreversibly inhibit all active DNMTs (DNMT1, DNMT3A, and DNMT3B) by incorporating into DNA.[1][2] This mechanism, however, leads to significant dose-limiting toxicities.[1][2] This created a clear need for a novel inhibitor with improved selectivity and a more favorable safety profile. The development of this compound represents a significant advancement in this area, offering a non-covalent, reversible, and highly selective inhibitor of DNMT1.[4]
Discovery and Medicinal Chemistry
The journey to identify this compound began with a high-throughput screening of 1.8 million small molecules to identify novel inhibitors of DNMT1.[3] This effort led to the discovery of a promising dicyanopyridine-containing compound. Subsequent medicinal chemistry optimization focused on enhancing potency, solubility, and lipophilicity, ultimately yielding GSK3685032.[1] this compound is the R-enantiomer of this compound.[5]
Mechanism of Action
This compound is a non-time-dependent, reversible, and non-covalent inhibitor of DNMT1.[5][6][7] Crystallographic studies have revealed a unique mechanism of action where the inhibitor competes with the active-site loop of DNMT1 for penetration into hemi-methylated DNA.[1][2] This selective engagement with DNMT1 prevents the methylation of the daughter DNA strand during replication, leading to a passive and progressive loss of DNA methylation. This mode of action is distinct from traditional HMAs that cause DNA damage.[3]
Signaling Pathway of DNMT1 Inhibition by this compound
Caption: Mechanism of DNMT1 inhibition by this compound.
Quantitative Data
The following tables summarize the key quantitative data for this compound from preclinical studies.
Table 1: In Vitro Potency and Selectivity
| Parameter | Value | Notes | Reference |
| DNMT1 IC50 | 0.036 µM | Cell-free enzymatic assay. | [6][7] |
| Selectivity vs. DNMT3A/3L | >2500-fold | [1][6] | |
| Selectivity vs. DNMT3B/3L | >2500-fold | [1][6] | |
| Median Growth IC50 | 0.64 µM | Across a panel of cancer cell lines after 6 days of treatment. | [7] |
Table 2: In Vivo Pharmacokinetics in Mice
| Parameter | Observation | Dosing | Reference |
| Clearance | Low | 1 to 45 mg/kg | [6] |
| Volume of Distribution | Moderate | 1 to 45 mg/kg | [6] |
| Blood Half-life | >1.8 hours | 1 to 45 mg/kg | [6] |
| Exposure | Dose-proportional | 1 to 45 mg/kg | [6] |
Table 3: In Vivo Efficacy in AML Xenograft Models
| Animal Model | Treatment | Outcome | Reference |
| Subcutaneous MV4-11 Xenograft | ≥30 mg/kg, subcutaneous, twice daily | Clear tumor regression. | [7] |
| Subcutaneous SKM-1 Xenograft | ≥30 mg/kg, subcutaneous, twice daily | Clear tumor regression. | [7] |
| AML Mouse Models | Not specified | Superior tumor regression and survival compared to decitabine. | [1][2][8] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. Below are representative protocols for the key experiments conducted during the development of this compound.
DNMT1 Inhibition Assay (Enzymatic)
Objective: To determine the in vitro potency of this compound in inhibiting the enzymatic activity of DNMT1.
Materials:
-
Purified recombinant human DNMT1 enzyme
-
Hemi-methylated DNA substrate
-
S-adenosyl-L-methionine (SAM), [3H]-labeled
-
This compound at various concentrations
-
Assay buffer
-
Scintillation counter
Protocol:
-
Prepare a reaction mixture containing the assay buffer, purified DNMT1 enzyme, and the hemi-methylated DNA substrate.
-
Add this compound at a range of concentrations to the reaction mixture. Include a vehicle control (DMSO).
-
Initiate the methylation reaction by adding [3H]-labeled SAM.
-
Incubate the reaction at 37°C for a specified period (e.g., 60 minutes).
-
Stop the reaction and capture the DNA onto a filter membrane.
-
Wash the filter membrane to remove unincorporated [3H]-SAM.
-
Measure the amount of incorporated [3H] using a scintillation counter.
-
Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
Cell Growth Inhibition Assay
Objective: To assess the effect of this compound on the proliferation of cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MV4-11, SKM-1)
-
Cell culture medium and supplements
-
This compound at various concentrations
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
96-well plates
-
Plate reader
Protocol:
-
Seed cancer cells into 96-well plates at an appropriate density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound. Include a vehicle control.
-
Incubate the plates for a specified period (e.g., 3 to 6 days).
-
At the end of the incubation period, add a cell viability reagent to each well.
-
Measure the luminescence or absorbance using a plate reader to determine the number of viable cells.
-
Calculate the percentage of growth inhibition for each concentration of the compound.
-
Determine the GI50 (concentration for 50% growth inhibition) or IC50 value.
In Vivo Xenograft Model of Acute Myeloid Leukemia (AML)
Objective: To evaluate the anti-tumor efficacy of this compound in a mouse model of AML.
Materials:
-
Immunocompromised mice (e.g., NOD/SCID)
-
AML cell line (e.g., MV4-11)
-
This compound formulated for in vivo administration
-
Vehicle control
-
Calipers for tumor measurement
Protocol:
-
Subcutaneously implant AML cells into the flank of the immunocompromised mice.
-
Allow the tumors to reach a palpable size (e.g., 100-200 mm3).
-
Randomize the mice into treatment and control groups.
-
Administer this compound at the desired dose and schedule (e.g., subcutaneous injection, twice daily). Administer the vehicle to the control group.
-
Measure tumor volume using calipers and monitor the body weight of the mice regularly.
-
Continue treatment for a specified duration (e.g., 28 days).
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, biomarker analysis).
-
Calculate tumor growth inhibition (TGI) and assess the statistical significance of the results.
Visualizations of Development Workflows
Drug Discovery and Development Workflow
Caption: The discovery and preclinical development workflow for this compound.
In Vivo Xenograft Experimental Workflow
Caption: A typical workflow for an in vivo xenograft study with this compound.
Conclusion
The discovery and development of this compound mark a significant step forward in the field of epigenetic therapy. Its novel, selective, and reversible mechanism of action offers the potential for improved efficacy and better tolerability compared to existing hypomethylating agents. The preclinical data strongly support its continued investigation as a potential treatment for hematological malignancies. This technical guide provides a foundational understanding of the science behind this compound, intended to aid researchers and developers in the advancement of next-generation epigenetic drugs.
References
- 1. Discovery of a first-in-class reversible DNMT1-selective inhibitor with improved tolerability and efficacy in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 3. researchgate.net [researchgate.net]
- 4. DNA methylation and DNMT activities assay [bio-protocol.org]
- 5. bioconductor.posit.co [bioconductor.posit.co]
- 6. Discovery of a first-in-class reversible DNMT1-selective inhibitor with improved tolerability and efficacy in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. epigentek.com [epigentek.com]
- 8. abcam.com [abcam.com]
(R)-GSK-3685032: A Technical Guide to its Role in DNA Hypomethylation
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
(R)-GSK-3685032 is a pioneering, first-in-class, reversible, and selective non-covalent inhibitor of DNA methyltransferase 1 (DNMT1).[1][2][3] Its unique mechanism of action offers a significant advancement over traditional hypomethylating agents (HMAs), such as decitabine (B1684300) and azacytidine, by inducing robust DNA hypomethylation and subsequent gene re-expression without the associated dose-limiting toxicities and DNA damage.[4][5] This technical guide provides an in-depth overview of this compound, its mechanism of action, preclinical efficacy, and the experimental methodologies used to characterize its function.
Introduction: The Role of DNA Methylation in Cancer
DNA methylation is a critical epigenetic modification that plays a central role in gene regulation. In cancer, aberrant hypermethylation of CpG islands in promoter regions of tumor suppressor genes leads to their silencing, contributing to tumorigenesis. The reversibility of this epigenetic mark makes it an attractive target for therapeutic intervention. DNA methyltransferases (DNMTs) are the enzymes responsible for establishing and maintaining DNA methylation patterns. DNMT1 is the primary maintenance methyltransferase, ensuring the faithful propagation of methylation patterns during DNA replication.[4]
This compound: A Novel DNMT1 Inhibitor
This compound was identified through a high-throughput screening of over 1.8 million small molecules.[4][6] It is a potent and highly selective inhibitor of DNMT1, demonstrating a distinct advantage over previous generations of HMAs.
Mechanism of Action
Unlike nucleoside analogs such as decitabine (DAC) and azacytidine (AZA), which are incorporated into DNA and form irreversible covalent adducts with DNMTs, this compound acts through a non-covalent, reversible mechanism.[3][4][5][6] Crystallographic studies have revealed that GSK3685032 competes with the active-site loop of DNMT1 for penetration into hemi-methylated DNA.[6][7] This competitive inhibition prevents the maintenance of DNA methylation on newly synthesized DNA strands during cell division, leading to a passive, replication-dependent global DNA hypomethylation.[4]
Preclinical Efficacy and Selectivity
This compound demonstrates high selectivity for DNMT1 over DNMT3A and DNMT3B, as well as a broad panel of other methyltransferases and kinases.[6] This selectivity contributes to its improved tolerability profile compared to pan-DNMT inhibitors.[4]
| Parameter | Value | Reference |
| DNMT1 IC50 | 0.036 µM | [1][3][7] |
| Selectivity over DNMT3A/3L and DNMT3B/3L | >2500-fold | [7][8] |
| Median Growth IC50 (gIC50) in Hematologic Cancer Cell Lines | 0.64 µM | [1][3] |
Table 1: In Vitro Potency and Selectivity of this compound
Preclinical studies in various hematological cancer cell lines have shown that this compound induces a time- and dose-dependent inhibition of cell proliferation, primarily through cytostatic effects.[4] In vivo studies using acute myeloid leukemia (AML) xenograft models have demonstrated superior tumor growth inhibition and improved survival with this compound treatment compared to decitabine, with significantly less toxicity to normal hematopoietic cells.[4][6][8]
| Xenograft Model | Dosing Regimen | Outcome | Reference |
| MV4-11 (subcutaneous) | 1-45 mg/kg, s.c., twice daily | Dose-dependent tumor growth inhibition; regression at ≥30 mg/kg | [3][8] |
| SKM-1 (subcutaneous) | 1-45 mg/kg, s.c., twice daily | Dose-dependent tumor growth inhibition | [8] |
| MV4-11 (disseminated) | 1-45 mg/kg, s.c., twice daily | Significantly improved survival | [8] |
Table 2: In Vivo Efficacy of this compound in AML Xenograft Models
Experimental Protocols
This section details the key experimental methodologies used to characterize the role of this compound in DNA hypomethylation.
Cell-Based Assays
T-cell acute lymphoblastic leukemia (T-ALL) cell lines (e.g., ALL-SIL, LOUCY, JURKAT, SUP-T1) are cultured in RPMI 1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.[2] this compound is dissolved in DMSO to create a 10 mM stock solution and stored at -20°C.[2] Cells are treated with the desired concentrations of this compound or vehicle (DMSO) for specified durations, with the medium and treatment refreshed daily.[2]
Cell viability is assessed using the Alamar Blue assay.[2] 1.5 x 10^5 cells are plated in 500 µL of medium in 24-well plates and treated as described above.[2] Following treatment, 90 µL of cell suspension is transferred to a 96-well plate, and 10 µL of Alamar Blue reagent is added.[2] After a 4-hour incubation at 37°C, absorbance is measured at 570 nm and 600 nm.[2] Cell viability is calculated according to the manufacturer's instructions.[2]
Molecular Analyses
Genomic DNA is extracted from treated and control cells. Global DNA methylation is profiled using the Infinium MethylationEPIC BeadChip array, which interrogates over 850,000 CpG sites across the genome.[1][6] Downstream analysis is performed using software packages like methylKit in R to identify differentially methylated regions.[2]
Total RNA is isolated from cells, and RNA sequencing libraries are prepared. Sequencing is performed on a high-throughput platform. The raw sequencing reads are aligned to a reference genome, and gene expression levels are quantified.[9][10][11] Differential gene expression analysis is then conducted to identify genes and pathways affected by this compound treatment.[6] Pathway analysis often reveals the upregulation of gene signatures associated with interferon signaling, viral sensing, and antigen presentation.[4][6]
In Vivo Xenograft Models
Subcutaneous xenograft models are established by injecting human AML cell lines, such as MV4-11 or SKM-1, into the flanks of immunodeficient mice.[8] For disseminated models, cells are injected intravenously.[8]
This compound is administered subcutaneously, typically twice daily, at doses ranging from 1 to 45 mg/kg.[3][8] Tumor volume is measured regularly using calipers. Animal survival is monitored, and Kaplan-Meier survival curves are generated.[8]
To assess the in vivo pharmacodynamic effects, global 5-methylcytosine (B146107) levels in tumor tissues are measured at various time points following treatment.[8]
Signaling Pathways and Cellular Responses
Treatment with this compound leads to a cascade of events initiated by DNA hypomethylation. This includes the re-expression of silenced tumor suppressor genes and the activation of endogenous retroviruses (ERVs).[4] The expression of ERVs can trigger a "viral mimicry" response, leading to the activation of innate immune signaling pathways, such as interferon signaling.[4] This immune activation can contribute to the anti-tumor effects of the compound.
Conclusion
This compound represents a significant advancement in the field of epigenetic therapy. Its selective, reversible, and non-covalent inhibition of DNMT1 leads to potent DNA hypomethylation and anti-tumor efficacy with an improved safety profile over existing hypomethylating agents. The detailed experimental methodologies provided in this guide serve as a valuable resource for researchers and drug development professionals working to further elucidate the therapeutic potential of this novel compound and to develop the next generation of epigenetic modulators.
References
- 1. researchgate.net [researchgate.net]
- 2. Exposing the DNA methylation-responsive compartment of the leukaemic genome in T-ALL cell lines support its potential as a novel therapeutic target in T-ALL - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. ora.ox.ac.uk [ora.ox.ac.uk]
- 5. An Improved Protocol for Establishment of AML Patient-Derived Xenograft Models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of a first-in-class reversible DNMT1-selective inhibitor with improved tolerability and efficacy in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. researchgate.net [researchgate.net]
- 9. A Beginner’s Guide to Analysis of RNA Sequencing Data - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bio-rad.com [bio-rad.com]
- 11. m.youtube.com [m.youtube.com]
(R)-GSK-3685032: A Technical Guide to its Effects on Cancer Cell Proliferation
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-GSK-3685032 is a first-in-class, potent, selective, and reversible non-covalent inhibitor of DNA methyltransferase 1 (DNMT1).[1][2][3][4][5] DNMT1 is the key enzyme responsible for maintaining DNA methylation patterns during cell division.[6][7] In cancer, aberrant DNA hypermethylation leads to the silencing of tumor suppressor genes, contributing to uncontrolled cell growth.[6][7] By inhibiting DNMT1, this compound leads to passive DNA demethylation, reactivation of silenced tumor suppressor genes, and subsequent inhibition of cancer cell proliferation.[1][2][4][5] This technical guide provides an in-depth overview of the effects of this compound on cancer cell proliferation, including quantitative data, detailed experimental protocols, and visualizations of the underlying mechanisms.
Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound
| Target/Process | Cell Lines | IC50 / gIC50 (µM) | Assay Conditions |
| DNMT1 Enzymatic Activity | - | 0.036 | Cell-free enzymatic assay.[1][4][5] |
| Cancer Cell Growth | Hematological Cancer Cell Lines (15 leukemia, 29 lymphoma, 7 multiple myeloma) | Median gIC50 = 0.64 | 6-day incubation.[1] |
| MV4-11 (Leukemia) | Decreasing gIC50 over 6 days | 0.1-1000 nM, 1-6 days incubation.[1] | |
| EOL-1, Ki-JK, MM.IR | 0.64 | 6-day incubation.[5] |
Table 2: In Vivo Anti-Tumor Efficacy of this compound
| Animal Model | Treatment | Outcome |
| MV4-11 or SKM-1 Xenograft Models | 1-45 mg/kg, subcutaneous, twice daily for 28 days | Statistically significant, dose-dependent tumor growth inhibition with clear regression at ≥30 mg/kg.[1] |
Experimental Protocols
Cell Viability Assay (CellTiter-Glo® Luminescent Cell Viability Assay)
This protocol is adapted from the methods described in studies on DNMT1 inhibitors and standard CellTiter-Glo® protocols.
Objective: To quantify the effect of this compound on the viability of cancer cells.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound
-
DMSO (vehicle control)
-
Opaque-walled 96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Seeding:
-
Harvest and count cancer cells.
-
Seed the cells in an opaque-walled 96-well plate at a predetermined optimal density in a final volume of 100 µL of complete culture medium per well.
-
Include wells with medium only for background luminescence measurement.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment and recovery.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in complete culture medium. A vehicle control (DMSO) should also be prepared at the same final concentration as the highest compound concentration.
-
Add the desired concentrations of this compound or vehicle control to the appropriate wells.
-
Incubate the plate for the desired duration (e.g., 72 hours or 6 days).
-
-
Assay Procedure:
-
Equilibrate the plate to room temperature for approximately 30 minutes.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition:
-
Measure the luminescence of each well using a luminometer.
-
-
Data Analysis:
-
Subtract the average background luminescence from all readings.
-
Normalize the data to the vehicle-treated control wells to determine the percentage of cell viability.
-
Plot the percentage of cell viability against the log of the compound concentration to determine the gIC50 value.
-
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This protocol is a standard procedure for assessing apoptosis by flow cytometry.
Objective: To determine the induction of apoptosis in cancer cells following treatment with this compound.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound
-
DMSO (vehicle control)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in appropriate culture vessels and treat with desired concentrations of this compound or vehicle control for the desired time period.
-
-
Cell Harvesting:
-
Harvest both adherent and suspension cells. For adherent cells, use a gentle cell dissociation solution.
-
Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.
-
-
Cell Staining:
-
Wash the cells once with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples on a flow cytometer within one hour of staining.
-
-
Data Analysis:
-
Use appropriate software to analyze the flow cytometry data.
-
Cells are categorized as follows:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
-
Cell Cycle Analysis (Propidium Iodide Staining)
This is a standard protocol for analyzing cell cycle distribution using PI staining and flow cytometry.[8][9][10][11]
Objective: To assess the effect of this compound on the cell cycle progression of cancer cells.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound
-
DMSO (vehicle control)
-
Phosphate-Buffered Saline (PBS)
-
70% Ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells and treat with this compound or vehicle control as described for the apoptosis assay.
-
-
Cell Harvesting and Fixation:
-
Harvest cells and wash once with PBS.
-
Resuspend the cell pellet in a small volume of PBS.
-
While gently vortexing, add ice-cold 70% ethanol dropwise to a final concentration of 70%.
-
Fix the cells at -20°C for at least 2 hours (or overnight).
-
-
Cell Staining:
-
Centrifuge the fixed cells at a higher speed (e.g., 1000 x g) for 5 minutes and discard the ethanol.
-
Wash the cell pellet with PBS.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer.
-
-
Data Analysis:
-
Use cell cycle analysis software to deconvolute the DNA content histogram and determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Mandatory Visualization
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. ora.ox.ac.uk [ora.ox.ac.uk]
- 3. Discovery of a first-in-class reversible DNMT1-selective inhibitor with improved tolerability and efficacy in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. GSK3685032 | DNMT1 Inhibitor| transcriptional activation | TargetMol [targetmol.com]
- 6. The Role of the DNA Methyltransferase Family and the Therapeutic Potential of DNMT Inhibitors in Tumor Treatment | MDPI [mdpi.com]
- 7. Biological rationale for the use of DNA methyltransferase inhibitors as new strategy for modulation of tumor response to chemotherapy and radiation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. vet.cornell.edu [vet.cornell.edu]
- 9. flowcytometry.utoronto.ca [flowcytometry.utoronto.ca]
- 10. ucl.ac.uk [ucl.ac.uk]
- 11. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
(R)-GSK-3685032: A Technical Guide for Hematological Malignancy Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-GSK-3685032 is a potent, first-in-class, reversible, and highly selective non-covalent inhibitor of DNA methyltransferase 1 (DNMT1).[1][2][3][4][5][6] Unlike traditional hypomethylating agents (HMAs) such as decitabine (B1684300) and azacytidine, which are nucleoside analogs that incorporate into DNA and cause irreversible inhibition of all DNMTs, this compound offers a more targeted approach with an improved safety profile.[2][7][8][9] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, preclinical efficacy in hematological malignancies, and detailed experimental protocols for its study.
Mechanism of Action
This compound functions as a non-time-dependent enzymatic inhibitor of DNMT1.[1][3] Crystallographic studies have revealed that it competes with the active-site loop of DNMT1 for penetration into hemi-methylated DNA.[2][5][7] This selective engagement with DNMT1 leads to a robust loss of DNA methylation, subsequent transcriptional activation of silenced genes, and ultimately, the inhibition of cancer cell growth.[1][3][5][7] A key advantage of this compound is its non-covalent, reversible mechanism, which avoids the DNA damage associated with traditional HMAs.[10]
The targeted inhibition of DNMT1 by this compound leads to DNA hypomethylation, which can reactivate tumor suppressor genes and induce an anti-tumor immune response through the expression of endogenous retroviruses and cancer-testis antigens.[8][10]
Caption: Signaling pathway of this compound in hematological malignancies.
Quantitative Data
In Vitro Efficacy
This compound demonstrates potent and selective inhibition of DNMT1 and significant anti-proliferative activity across a range of hematological cancer cell lines.
| Parameter | Value | Cell Lines/Conditions | Reference |
| DNMT1 IC50 | 36 nM | Cell-free assay | [1][5][11][12] |
| Selectivity | >2,500-fold vs. DNMT3A/3B | Cell-free assays | [1] |
| Median gIC50 | 0.64 µM | Panel of 51 hematological cancer cell lines (leukemia, lymphoma, multiple myeloma) after 6 days | [1][5][11] |
| HL-60 IC50 | 0.32 µM | 4-day incubation | [5] |
| Kasumi-1 IC50 | 0.38 µM | 4-day incubation | [5] |
| MV4-11 IC50 | 0.4 µM | 4-day incubation | [5] |
In Vivo Efficacy in AML Xenograft Models
This compound has shown superior tumor regression and survival benefits in mouse models of Acute Myeloid Leukemia (AML) compared to decitabine.[7][9][13]
| Animal Model | Dosing Regimen | Key Findings | Reference |
| MV4-11 & SKM-1 subcutaneous xenografts | 1-45 mg/kg, subcutaneous, twice daily for 28 days | Statistically significant, dose-dependent tumor growth inhibition. Clear tumor regression at ≥30 mg/kg. | [5][8][11] |
| MV4-11 disseminated model | 1-45 mg/kg, subcutaneous, twice daily for 30 days | Significantly longer survival benefit compared to decitabine. | [8][13] |
| SKM-1 xenograft | - | Dose-dependent reduction in global 5-methylcytosine (B146107) levels in tumors. | [13] |
| AML xenograft models | 1-45 mg/kg, subcutaneous, twice daily | Better tolerated than decitabine, with less impact on neutrophil, red blood cell, and platelet counts. | [8] |
Experimental Protocols
The following are generalized protocols for key experiments based on methodologies reported in the literature for studying this compound.
Cell Viability Assay (Alamar Blue)
This assay measures the metabolic activity of cells as an indicator of viability.
Caption: Workflow for a cell viability assay.
Detailed Methodology:
-
Cell Seeding: Plate hematological cancer cell lines (e.g., MV4-11, HL-60, T-ALL cell lines) in 96-well plates at a density of 3 x 10^5 cells/mL.[10]
-
Treatment: Add this compound at various concentrations (e.g., 0.1 nM to 10 µM) or an equivalent volume of DMSO as a vehicle control.[10]
-
Incubation: Culture the cells for the desired period (e.g., 3 or 7 days), refreshing the treatment daily.[10]
-
Reagent Addition: Add Alamar Blue reagent to each well according to the manufacturer's instructions.
-
Incubation: Incubate the plates for 4-6 hours at 37°C.
-
Measurement: Read the fluorescence (Ex/Em: ~560/590 nm) or absorbance (570 nm and 600 nm) using a plate reader.
-
Analysis: Calculate the percentage of viable cells by comparing the readings of treated cells to the vehicle control.
Western Blot Analysis
This technique is used to detect and quantify specific proteins, such as DNMT1 and markers of DNA damage (γH2AX).
Caption: Workflow for Western blot analysis.
Detailed Methodology:
-
Cell Treatment and Lysis: Treat cells with this compound (e.g., 3.2 nM to 10 µM for 2 days) and a vehicle control.[3][7][11] Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature protein samples and separate them on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against DNMT1, γH2AX, and a loading control (e.g., vinculin or H2AX) overnight at 4°C.[7][10]
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
DNA Methylation Analysis (Whole Genome Bisulfite Sequencing or Microarray)
This method allows for the genome-wide assessment of DNA methylation changes following treatment with this compound.
Caption: Workflow for DNA methylation analysis.
Detailed Methodology:
-
Cell Treatment and DNA Extraction: Treat cells with this compound (e.g., 400 nM for 4 days) and a vehicle control.[14] Extract high-quality genomic DNA.
-
Bisulfite Conversion: Treat the genomic DNA with sodium bisulfite to convert unmethylated cytosines to uracil, while methylated cytosines remain unchanged.
-
Sequencing/Microarray: Perform whole-genome sequencing or use a methylation microarray platform like the Infinium MethylationEPIC BeadChip to analyze the methylation status of CpG sites across the genome.[14]
-
Data Analysis: Process the raw data to obtain methylation levels (beta values) for each CpG site.
-
Differential Methylation Analysis: Compare the methylation profiles of treated and control samples to identify differentially methylated regions (DMRs).
Gene Expression Analysis (RNA Sequencing)
RNA sequencing (RNA-seq) is used to profile the transcriptome and identify genes that are up- or downregulated following treatment.
Caption: Workflow for RNA sequencing analysis.
Detailed Methodology:
-
Cell Treatment and RNA Extraction: Treat cells with this compound (e.g., 400 nM for 4 days) and a vehicle control.[14] Extract total RNA using a suitable kit.
-
RNA Quality Control: Assess the integrity and purity of the RNA using a Bioanalyzer or similar instrument.
-
Library Preparation: Prepare sequencing libraries from the total RNA, which typically involves rRNA depletion, fragmentation, reverse transcription, and adapter ligation.
-
Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform.
-
Data Analysis:
-
Perform quality control on the raw sequencing reads.
-
Align the reads to a reference genome.
-
Quantify gene expression levels.
-
Identify differentially expressed genes between the treated and control groups.
-
Perform pathway analysis to identify enriched biological pathways.[7]
-
Conclusion
This compound represents a significant advancement in the field of epigenetic therapy for hematological malignancies. Its high selectivity for DNMT1 and reversible, non-covalent mechanism of action translate to improved efficacy and tolerability in preclinical models compared to traditional hypomethylating agents. This technical guide provides a foundational resource for researchers and drug developers interested in further exploring the therapeutic potential of this compound. The provided data and experimental protocols offer a starting point for designing and conducting robust preclinical studies.
References
- 1. GSK3685032 (GSK-3685032) | DNMT1 inhibitor | Probechem Biochemicals [probechem.com]
- 2. Discovery of a first-in-class reversible DNMT1-selective inhibitor with improved tolerability and efficacy in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. rsc.org [rsc.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. drughunter.com [drughunter.com]
- 7. Discovery of a first-in-class reversible DNMT1-selective inhibitor with improved tolerability and efficacy in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ora.ox.ac.uk [ora.ox.ac.uk]
- 9. researchgate.net [researchgate.net]
- 10. Exposing the DNA methylation-responsive compartment of the leukaemic genome in T-ALL cell lines support its potential as a novel therapeutic target in T-ALL - PMC [pmc.ncbi.nlm.nih.gov]
- 11. GSK3685032 | DNMT1 Inhibitor| transcriptional activation | TargetMol [targetmol.com]
- 12. selleckchem.com [selleckchem.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
An In-depth Technical Guide on (R)-GSK-3685032: A First-in-Class Reversible DNMT1-Selective Inhibitor
Introduction
(R)-GSK-3685032 is a potent and highly selective, first-in-class, non-nucleoside, reversible inhibitor of DNA methyltransferase 1 (DNMT1).[1][2][3] As a key epigenetic regulator, DNMT1 is responsible for maintaining DNA methylation patterns during cell division.[4] Its dysregulation is a hallmark of various cancers, making it a compelling target for therapeutic intervention. Unlike traditional hypomethylating agents (HMAs) such as decitabine, which are nucleoside analogs that incorporate into DNA and act irreversibly, this compound exhibits a distinct non-covalent mechanism of action.[1][5][6][7] This novel approach offers the potential for improved tolerability and a wider therapeutic window.[5][7] This technical guide provides a comprehensive overview of the structural, chemical, and biological properties of this compound, along with detailed experimental protocols for its evaluation.
Structural and Chemical Properties
This compound is a synthetic organic molecule with a complex heterocyclic structure. Its key physicochemical properties are summarized in the tables below.
Table 1: Chemical Identifiers and Formula
| Property | Value | Reference |
| IUPAC Name | (R)-2-((6-(4-Aminopiperidin-1-yl)-3,5-dicyano-4-ethylpyridin-2-yl)thio)-2-phenylacetamide | [8] |
| CAS Number | 2170137-61-6 | [8][9] |
| Chemical Formula | C₂₂H₂₄N₆OS | [8][9] |
| SMILES | N#CC1=C(SC(C2=CC=CC=C2)C(N)=O)N=C(N3CCC(CC3)N)C(C#N)=C1CC | [2] |
| InChI Key | KNKHRZYILDZLRE-LJQANCHMSA-N | [10] |
Table 2: Physicochemical Properties
| Property | Value | Reference |
| Molecular Weight | 420.54 g/mol | [8] |
| Appearance | White to off-white solid | [2] |
| Purity | >98% (HPLC) | [9][10] |
| Solubility | DMSO: 10 mM | [9] |
| Storage | Powder: -20°C for 3 years; In solvent: -80°C for 2 years | [2] |
Mechanism of Action
This compound is a non-time-dependent and reversible inhibitor of DNMT1.[2] It selectively binds to DNMT1, preventing it from methylating hemi-methylated DNA during replication. This leads to a passive demethylation of the genome in proliferating cells. The subsequent hypomethylation can lead to the re-expression of silenced tumor suppressor genes and other genes involved in immune signaling, ultimately inhibiting cancer cell growth.[5][9][11]
Biological Activity
This compound demonstrates potent and selective inhibition of DNMT1 and significant anti-proliferative effects in various cancer cell lines, particularly those of hematological origin.
Table 3: In Vitro Biological Activity
| Parameter | Value | Cell Line/Assay | Reference |
| DNMT1 IC₅₀ | 0.036 µM | Cell-free enzymatic assay | [11] |
| Selectivity | >2,500-fold vs. DNMT3A/3L and DNMT3B/3L | Cell-free enzymatic assays | [11] |
| Median Growth IC₅₀ | 0.64 µM | Panel of 51 hematological cancer cell lines | [9][10] |
Table 4: In Vivo Activity
| Animal Model | Dosing | Key Findings | Reference |
| MV4-11 and SKM-1 AML Xenografts | 15-45 mg/kg, s.c., twice daily | Dose-dependent tumor growth inhibition and regression; increased survival. | [10][12] |
Experimental Protocols
The following sections provide detailed methodologies for the evaluation of this compound.
DNMT1 Enzymatic Inhibition Assay (ELISA-based)
This protocol describes a colorimetric assay to determine the in vitro potency of this compound against recombinant human DNMT1.
Materials:
-
Recombinant human DNMT1 enzyme
-
S-adenosyl-L-methionine (SAM)
-
DNMT1 substrate DNA (e.g., poly(dI-dC))
-
Anti-5-methylcytosine antibody
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Stop solution (e.g., 1M H₂SO₄)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 1 mM DTT, 1 mM EDTA)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
96-well high-binding microplate
-
This compound stock solution in DMSO
Procedure:
-
Coat the 96-well plate with DNMT1 substrate DNA and incubate overnight at 4°C.
-
Wash the plate three times with wash buffer.
-
Prepare serial dilutions of this compound in assay buffer.
-
Add the diluted compound or vehicle (DMSO) to the wells.
-
Add recombinant DNMT1 enzyme to all wells except the negative control.
-
Initiate the methylation reaction by adding SAM to all wells.
-
Incubate the plate at 37°C for 2 hours.
-
Wash the plate three times with wash buffer.
-
Add the anti-5-methylcytosine antibody and incubate for 1 hour at room temperature.
-
Wash the plate three times with wash buffer.
-
Add the HRP-conjugated secondary antibody and incubate for 1 hour at room temperature.
-
Wash the plate five times with wash buffer.
-
Add TMB substrate and incubate in the dark for 15-30 minutes.
-
Stop the reaction by adding the stop solution.
-
Read the absorbance at 450 nm using a microplate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value using a suitable software.
Cell Viability Assay (MTT Assay)
This protocol outlines the determination of the effect of this compound on the viability of acute myeloid leukemia (AML) cell lines (e.g., MV4-11, SKM-1).
Materials:
-
AML cell lines (e.g., MV4-11, SKM-1)
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound stock solution in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well cell culture plate
Procedure:
-
Seed the AML cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete growth medium.
-
Treat the cells with the diluted compound or vehicle (DMSO) and incubate for 72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of solubilization solution to dissolve the formazan (B1609692) crystals.
-
Shake the plate for 15 minutes to ensure complete dissolution.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI₅₀ (concentration for 50% of maximal inhibition of cell proliferation) value.
In Vivo Antitumor Efficacy in an AML Xenograft Model
This protocol describes the evaluation of the in vivo antitumor activity of this compound in a subcutaneous AML xenograft mouse model.
Materials:
-
Immunodeficient mice (e.g., NOD/SCID or NSG mice)
-
AML cell line (e.g., MV4-11)
-
Matrigel
-
This compound formulation for in vivo administration
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously implant a mixture of MV4-11 cells and Matrigel into the flank of the immunodeficient mice.
-
Monitor the mice for tumor growth. Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer this compound (e.g., 15-45 mg/kg, subcutaneously, twice daily) or vehicle control to the respective groups.
-
Measure the tumor volume with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
Continue the treatment for a predefined period (e.g., 21-28 days).
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic studies).
-
Plot the tumor growth curves for each group and perform statistical analysis to determine the significance of the antitumor effect.
Conclusion
This compound is a promising novel therapeutic agent that targets the epigenetic machinery of cancer cells. Its high selectivity for DNMT1 and its reversible, non-covalent mechanism of action distinguish it from existing hypomethylating agents, potentially offering a safer and more effective treatment option for hematological malignancies. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working on the preclinical evaluation of this and similar next-generation epigenetic modulators.
References
- 1. GSK3685032 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. drughunter.com [drughunter.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Discovery of a first-in-class reversible DNMT1-selective inhibitor with improved tolerability and efficacy in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structural characterization of dicyanopyridine containing DNMT1-selective, non-nucleoside inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ora.ox.ac.uk [ora.ox.ac.uk]
- 8. GSK3685032 Supplier | CAS 2170137-61-6 | DNMT1 Inhibitor | AOBIOUS [aobious.com]
- 9. GSK3685032 (GSK-3685032) | DNMT1 inhibitor | Probechem Biochemicals [probechem.com]
- 10. caymanchem.com [caymanchem.com]
- 11. selleckchem.com [selleckchem.com]
- 12. researchgate.net [researchgate.net]
(R)-GSK-3685032 preclinical research findings
Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
(R)-GSK-3685032 is a potent, selective, and reversible non-covalent inhibitor of DNA methyltransferase 1 (DNMT1). Preclinical studies have demonstrated its ability to induce DNA hypomethylation and subsequent transcriptional activation of silenced genes, leading to cancer cell growth inhibition. This document provides a comprehensive overview of the key preclinical findings for this compound, including its mechanism of action, in vitro and in vivo efficacy, and detailed experimental methodologies.
Mechanism of Action
This compound is a first-in-class, non-nucleoside small molecule that selectively targets the DNMT1 enzyme. Unlike traditional DNA methyltransferase inhibitors such as decitabine, which are cytidine (B196190) analogs that incorporate into DNA and form a covalent bond with the enzyme, this compound acts through a reversible, non-covalent mechanism.[1][2] It competes with the active-site loop of DNMT1 for binding to hemi-methylated DNA.[1][2][3][4][5] This competitive inhibition prevents the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to the cytosine base on the daughter DNA strand during replication, leading to passive DNA demethylation over successive cell cycles. The resulting hypomethylation of promoter regions of tumor suppressor genes and other silenced genes leads to their re-expression.[1][2][5] Notably, this includes the upregulation of genes involved in interferon signaling and viral sensing pathways, which can contribute to an anti-tumor immune response.
Caption: Mechanism of this compound action on DNMT1.
Quantitative Data Summary
The preclinical efficacy of this compound has been evaluated through various in vitro and in vivo studies. The key quantitative findings are summarized in the tables below.
Table 1: In Vitro Potency and Selectivity
| Parameter | Value | Notes |
| DNMT1 IC50 | 0.036 µM (36 nM) | Cell-free enzymatic assay (Scintillation Proximity Assay).[3] |
| Selectivity vs. DNMT3A/3L | >2,500-fold | [3] |
| Selectivity vs. DNMT3B/3L | >2,500-fold | [3] |
Table 2: In Vitro Anti-proliferative Activity
| Cell Lines | IC50 | Assay Duration | Notes |
| Panel of 51 hematological cancer cell lines | Median growth IC50 of 0.64 µM | 6 days | Includes leukemia, lymphoma, and multiple myeloma cell lines. |
Table 3: In Vivo Efficacy in AML Xenograft Models
| Animal Model | Cell Line | Dosing Regimen | Outcome |
| NOD/SCID mice | MV4-11 (AML) | 1-45 mg/kg, subcutaneous, twice daily | Dose-dependent tumor growth inhibition. |
| NOD/SCID mice | SKM-1 (AML) | 1-45 mg/kg, subcutaneous, twice daily | Dose-dependent tumor growth inhibition. |
Table 4: In Vivo Effects on Hematological Parameters
| Parameter | Effect of this compound | Comparison to Decitabine |
| Neutrophils | Reductions at higher doses | Better tolerated than decitabine |
| Red Blood Cells | Reductions at higher doses | Better tolerated than decitabine |
| Platelets | Minimal impact | Better tolerated than decitabine |
Experimental Protocols
The following are representative protocols for the key experiments conducted in the preclinical evaluation of this compound. These are based on standard methodologies and incorporate specific details where available from the search results.
DNMT1 Inhibition Assay (Scintillation Proximity Assay)
This assay quantifies the inhibition of DNMT1 enzymatic activity.
-
Reaction Mixture Preparation: Prepare a reaction buffer containing Tris-HCl, EDTA, and DTT. Add a biotinylated, hemi-methylated DNA substrate and S-adenosyl-L-[methyl-³H]-methionine to the buffer.
-
Compound Addition: Add varying concentrations of this compound or control compounds to the reaction mixture.
-
Enzyme Addition: Initiate the reaction by adding purified recombinant human DNMT1 enzyme.
-
Incubation: Incubate the reaction at 37°C for a defined period (e.g., 1-2 hours) to allow for enzymatic methylation.
-
Detection: Stop the reaction and add streptavidin-coated scintillant-containing beads. The biotinylated DNA substrate binds to the beads, bringing the incorporated ³H-methyl groups in close proximity to the scintillant, which emits light.
-
Measurement: Measure the emitted light using a scintillation counter.
-
Data Analysis: Calculate the percent inhibition of DNMT1 activity for each concentration of this compound and determine the IC50 value.
Cell Viability Assay (Alamar Blue Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.[6][7][8][9][10]
-
Cell Seeding: Seed cancer cell lines (e.g., MV4-11, SKM-1) in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound for the desired duration (e.g., up to 6 days). Include vehicle-treated cells as a control.
-
Alamar Blue Addition: Add Alamar Blue reagent to each well and incubate for 2-4 hours at 37°C.
-
Fluorescence Measurement: Measure the fluorescence of each well using a plate reader with an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.
-
Data Analysis: Calculate the percentage of viable cells relative to the vehicle control and determine the IC50 value for cell growth inhibition.
Subcutaneous AML Xenograft Model
This in vivo model assesses the anti-tumor efficacy of this compound.[11][12][13][14][15]
-
Cell Preparation: Harvest human AML cells (e.g., MV4-11 or SKM-1) and resuspend them in a suitable medium, potentially mixed with Matrigel.[15]
-
Tumor Implantation: Subcutaneously inject the cell suspension into the flank of immunodeficient mice (e.g., NOD/SCID).[15]
-
Tumor Growth Monitoring: Monitor tumor growth by caliper measurements.
-
Treatment Initiation: Once tumors reach a specified size, randomize the mice into treatment and control groups.
-
Drug Administration: Administer this compound subcutaneously twice daily at various dose levels (e.g., 1, 5, 15, 30, 45 mg/kg). Administer vehicle to the control group.
-
Efficacy Evaluation: Continue treatment for a defined period (e.g., 28 days) and monitor tumor volume and body weight. At the end of the study, tumors can be excised and weighed. A separate cohort of animals can be used for survival studies.
-
Pharmacodynamic and Toxicity Assessment: Collect blood samples to assess hematological parameters. Tumor and other tissues can be collected for biomarker analysis (e.g., DNA methylation).
RNA Sequencing and Analysis
This method is used to assess changes in gene expression following treatment with this compound.[16][17][18][19]
-
Sample Preparation: Treat cancer cells with this compound or vehicle control for a specified time.
-
RNA Extraction: Isolate total RNA from the cells using a suitable kit.
-
Library Preparation: Prepare sequencing libraries from the extracted RNA, including mRNA selection, fragmentation, reverse transcription, and adapter ligation.
-
Sequencing: Sequence the libraries on a next-generation sequencing platform.
-
Data Analysis:
-
Perform quality control checks on the raw sequencing reads.
-
Align the reads to a reference genome.
-
Quantify gene expression levels.
-
Perform differential gene expression analysis between this compound-treated and control samples.
-
Conduct pathway analysis on the differentially expressed genes to identify enriched biological pathways.
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathway affected by this compound and a typical experimental workflow for its preclinical evaluation.
Caption: Downstream effects on interferon signaling.
Caption: Preclinical experimental workflow.
Conclusion
The preclinical data for this compound demonstrate a promising profile as a selective, reversible, and non-covalent DNMT1 inhibitor. Its distinct mechanism of action translates to potent anti-tumor activity in hematological cancer models with an improved safety profile compared to existing hypomethylating agents. The induction of an interferon response through the upregulation of endogenous retroviruses presents an additional intriguing anti-cancer mechanism. Further investigation into the full therapeutic potential of this compound in various cancer types and in combination with other anti-cancer agents is warranted.
References
- 1. ora.ox.ac.uk [ora.ox.ac.uk]
- 2. Discovery of a first-in-class reversible DNMT1-selective inhibitor with improved tolerability and efficacy in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of a first-in-class reversible DNMT1-selective inhibitor with improved tolerability and efficacy in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural characterization of dicyanopyridine containing DNMT1-selective, non-nucleoside inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Advanced BioMatrix - AlamarBlue Assay Protocol [advancedbiomatrix.com]
- 7. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 8. allevi3d.com [allevi3d.com]
- 9. alamarBlue® Cell Viability Assay Protocol_实验方法 [protocol.everlab.net]
- 10. alamarBlue Assays for Cell Viability Protocol, for Microplates | Thermo Fisher Scientific - SG [thermofisher.com]
- 11. An Improved Protocol for Establishment of AML Patient-Derived Xenograft Models - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. journal.waocp.org [journal.waocp.org]
- 15. Xenograft Animal Service: Immunocompromised NOD/SCID Mice - Altogen Labs [altogenlabs.com]
- 16. 130.239.72.131:3000 [130.239.72.131:3000]
- 17. researchgate.net [researchgate.net]
- 18. A multiomics approach reveals RNA dynamics promote cellular sensitivity to DNA hypomethylation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Methodological & Application
Application Notes: In Vitro Assay Protocols for (R)-GSK-3685032
Audience: Researchers, scientists, and drug development professionals.
Abstract: (R)-GSK-3685032 is a potent, selective, and reversible first-in-class inhibitor of DNA methyltransferase 1 (DNMT1).[1][2][3] Unlike traditional hypomethylating agents like decitabine, it is a non-nucleoside analog that does not incorporate into DNA, leading to improved tolerability.[1][4][5] GSK3685032 functions by competing with the DNMT1 active-site loop for access to hemi-methylated DNA, thereby blocking the maintenance of DNA methylation patterns following replication.[1][4][5] This inhibitory action leads to passive DNA hypomethylation, transcriptional activation of silenced genes, and inhibition of cancer cell growth.[2][6][7] These application notes provide detailed protocols for key in vitro assays to characterize the activity of this compound.
Mechanism of Action
This compound is a non-covalent inhibitor that selectively targets the DNMT1 enzyme.[2][7] DNMT1 is the primary enzyme responsible for maintaining existing DNA methylation patterns after DNA replication by recognizing hemi-methylated CpG sites and methylating the newly synthesized strand. By inhibiting DNMT1, this compound leads to a progressive and passive loss of methylation over subsequent cell divisions, which can reactivate tumor suppressor genes and other silenced genes, ultimately inhibiting cancer cell proliferation.[1][6]
Caption: Mechanism of action of this compound.
Quantitative Data Summary
The following table summarizes the in vitro potency and activity of this compound from biochemical and cellular assays.
| Assay Type | Target/Cell Line | Parameter | Value | Notes |
| Enzymatic Inhibition | DNMT1 (cell-free) | IC₅₀ | 0.036 µM (36 nM) | Highly selective; >2500-fold more selective than for DNMT3A/3B.[6] |
| Cellular Growth Inhibition | Various cancer cell lines | Median GI₅₀ | 0.64 µM | Measured after a 6-day treatment period.[2][7] |
| Cellular Target Engagement | HepG2 cells | EC₅₀ | ~390 µM (Thermal Shift) | Confirmed direct binding and stabilization of DNMT1 in cells.[1][4] |
Experimental Protocols
DNMT1 Enzymatic Inhibition Assay (Scintillation Proximity Assay)
This protocol describes a cell-free assay to determine the IC₅₀ of this compound against purified DNMT1 enzyme. The assay measures the incorporation of a radiolabeled methyl group from S-adenosyl-L-[methyl-³H]-methionine (³H-SAM) onto a DNA substrate.
Workflow Diagram
References
- 1. Discovery of a first-in-class reversible DNMT1-selective inhibitor with improved tolerability and efficacy in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. GSK3685032 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of a first-in-class reversible DNMT1-selective inhibitor with improved tolerability and efficacy in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. GSK3685032 | DNA Methyltransferase | TargetMol [targetmol.com]
Application Notes and Protocols for (R)-GSK-3685032 Cell Culture Treatment
For research use only. Not for use in diagnostic procedures.
Introduction
(R)-GSK-3685032 is a potent, selective, and reversible first-in-class inhibitor of DNA methyltransferase 1 (DNMT1).[1][2][3] Unlike traditional hypomethylating agents such as decitabine, this compound is a non-nucleoside compound that does not incorporate into DNA, leading to improved tolerability.[2][4][5] Its mechanism of action involves competing with the DNMT1 active-site loop for binding to hemi-methylated DNA, which prevents the maintenance of DNA methylation patterns during cell division.[5] This leads to passive, time- and dose-dependent DNA hypomethylation, transcriptional activation of silenced genes, and inhibition of cancer cell growth.[1][4][6] These application notes provide detailed protocols for the use of this compound in cell culture experiments.
Quantitative Data Summary
The following table summarizes the reported cellular activity of this compound in various cancer cell lines.
| Parameter | Value | Cell Lines/Context | Reference |
| DNMT1 IC₅₀ | 0.036 µM | Cell-free enzymatic assay | [1][6] |
| Growth IC₅₀ | Median of 0.64 µM | Panel of 51 leukemia, lymphoma, and multiple myeloma cell lines | [1] |
| Effective Concentration for Growth Inhibition | 0.1 - 1 µM | Various cancer cell lines (treatment for 3-6 days) | [1] |
| Concentration for Gene Expression Changes | 3.2 - 10,000 nM | MV4-11 cells (treatment for 4 days) | [4] |
| Concentration for DNMT1 Protein Inhibition | 3.2 - 10,000 nM | Cell-based assay (treatment for 2 days) | [1] |
Mechanism of Action: DNMT1 Inhibition and Downstream Effects
This compound is a non-covalent inhibitor of DNMT1.[1] During DNA replication, DNMT1 recognizes hemi-methylated DNA strands and methylates the newly synthesized strand, thus maintaining the methylation pattern. This compound competitively inhibits this function, leading to a passive loss of methylation with each round of cell division. This hypomethylation can lead to the re-expression of tumor suppressor genes and other silenced genes, including endogenous retroviruses, which in turn can activate immune signaling pathways like interferon signaling.[4][5] The ultimate cellular outcomes include inhibition of cell proliferation, induction of differentiation, and apoptosis.[1][4]
Caption: Mechanism of this compound-mediated DNMT1 inhibition.
Experimental Protocols
Here are detailed protocols for key cellular assays to evaluate the effects of this compound.
Protocol 1: Cell Culture and Treatment
This protocol describes the general procedure for treating adherent or suspension cells with this compound.
Materials:
-
Cancer cell line of interest (e.g., MV4-11, SKM-1)[1]
-
This compound
-
DMSO (vehicle control)
-
Complete cell culture medium and supplements
-
Cell culture plates (e.g., 6-well, 96-well)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding:
-
For adherent cells, seed cells in cell culture plates and allow them to attach overnight.
-
For suspension cells, seed cells directly into the appropriate plates before treatment.
-
-
Compound Preparation:
-
Prepare a stock solution of this compound in DMSO. Store at -80°C.[1]
-
On the day of the experiment, dilute the stock solution in complete cell culture medium to the desired final concentrations. It is recommended to perform a dose-response experiment with concentrations ranging from 0.01 µM to 10 µM.
-
-
Cell Treatment:
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound.
-
Include a vehicle control (DMSO) at the same final concentration as the highest concentration of the compound.
-
-
Incubation:
-
Incubate the cells for the desired period (e.g., 24, 48, 72, 96 hours). The effects of this compound on cell growth are typically observed after 3 days of treatment.[1]
-
-
Harvesting:
-
After incubation, harvest the cells for downstream analysis (e.g., cell viability assay, western blotting, RNA extraction).
-
Protocol 2: Cell Viability Assay
This protocol is used to determine the effect of this compound on cell proliferation.
Materials:
-
Treated cells from Protocol 1 (in a 96-well plate)
-
Cell Counting Kit-8 (CCK-8) or MTT reagent
-
Microplate reader
Procedure:
-
Add 10 µL of CCK-8 reagent to each well of the 96-well plate.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis:
-
Subtract the background absorbance (medium only).
-
Normalize the absorbance of the treated wells to the vehicle control wells to determine the percentage of cell viability.
-
Plot the percentage of cell viability against the log concentration of this compound to determine the IC₅₀ value.
-
Protocol 3: Western Blotting for Downstream Target Analysis
This protocol can be used to assess the effect of this compound on the expression of proteins involved in apoptosis or cell cycle regulation.
Materials:
-
Treated cells from Protocol 1
-
RIPA lysis buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-PARP, anti-Caspase-3, anti-p21)
-
HRP-conjugated secondary antibody
-
ECL substrate
-
Chemiluminescence detection system
Procedure:
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer.
-
Incubate on ice for 30 minutes.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts and prepare them with Laemmli sample buffer.
-
Resolve 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Incubate the membrane with ECL substrate and visualize the protein bands.
-
Re-probe with a loading control antibody (e.g., anti-GAPDH or anti-β-actin) to ensure equal protein loading.
-
-
Data Analysis:
-
Quantify band intensities using image analysis software.
-
Normalize the target protein band intensity to the loading control.
-
Caption: General experimental workflow for cell-based assays.
Logical Relationship of Expected Outcomes
Treatment of cancer cells with this compound is expected to lead to a series of molecular and cellular events culminating in anti-tumor activity.
Caption: Logical flow of events following this compound treatment.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. drughunter.com [drughunter.com]
- 3. axonmedchem.com [axonmedchem.com]
- 4. Discovery of a first-in-class reversible DNMT1-selective inhibitor with improved tolerability and efficacy in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ora.ox.ac.uk [ora.ox.ac.uk]
- 6. selleckchem.com [selleckchem.com]
Application Notes and Protocols for (R)-GSK-3685032 in Acute Myeloid Leukemia (AML) Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-GSK-3685032 is a potent and selective inhibitor of DNA methyltransferase 1 (DNMT1), a key enzyme responsible for maintaining DNA methylation patterns during cell division.[1][2] In acute myeloid leukemia (AML), aberrant DNA hypermethylation leads to the silencing of tumor suppressor genes, contributing to cancer progression. This compound acts by reversing this hypermethylation, leading to the re-expression of silenced genes and subsequent inhibition of cancer cell growth.[1] This document provides detailed information on the effective concentration of this compound in various AML cell lines, protocols for its evaluation, and an overview of its mechanism of action.
Data Presentation
The effective concentration of this compound has been evaluated in several AML cell lines, demonstrating potent anti-proliferative activity. The half-maximal effective concentration (EC50) and half-maximal growth inhibitory concentration (gIC50) values are summarized below.
| Cell Line | EC50 (nM) | Notes |
| MOLM-16 | 5.461 - 7.349 | EC50 range from monotherapy studies.[3][4] |
| NB-4 | 5.461 - 7.349 | EC50 range from monotherapy studies.[3][4] |
| HEL 92.1.7 | 5.461 - 7.349 | EC50 range from monotherapy studies.[3][4] |
| HEL | 5.461 - 7.349 | EC50 range from monotherapy studies.[3][4] |
| EOL-1 | 5.461 - 7.349 | EC50 range from monotherapy studies.[3][4] |
| Median | gIC50 of 640 nM (0.64 µM) | This median value is from a panel of 51 hematologic cancer cell lines, which includes 15 leukemia cell lines.[1][2][5] |
Signaling Pathway and Mechanism of Action
This compound selectively inhibits DNMT1, leading to a reduction in DNA methylation. This epigenetic modification results in the reactivation of tumor suppressor genes and immune-related pathways, such as interferon signaling, ultimately leading to apoptosis and inhibition of AML cell growth.
Experimental Protocols
Determining the Effective Concentration using a Cell Viability Assay (e.g., CCK-8)
This protocol outlines the steps to determine the EC50 or IC50 of this compound in AML cell lines.
Materials:
-
AML cell lines (e.g., MOLM-16, NB-4, etc.)
-
Appropriate cell culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
This compound (dissolved in a suitable solvent like DMSO)
-
96-well cell culture plates
-
Cell Counting Kit-8 (CCK-8) or similar cell viability reagent
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture AML cells to a logarithmic growth phase.
-
Count the cells and adjust the density to 1 x 10^5 cells/mL in fresh culture medium.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate (1 x 10^4 cells/well).
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
-
Drug Treatment:
-
Prepare a serial dilution of this compound in culture medium. A suggested starting range is from 1 nM to 10 µM.
-
Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration).
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate the plate for the desired time period (e.g., 48, 72, or 96 hours).
-
-
Cell Viability Measurement:
-
After the incubation period, add 10 µL of CCK-8 reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells (medium only) from the absorbance of the experimental wells.
-
Calculate the percentage of cell viability for each drug concentration relative to the vehicle control (100% viability).
-
Plot the percentage of cell viability against the logarithm of the drug concentration.
-
Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) to determine the EC50 or IC50 value.
-
Conclusion
This compound demonstrates significant anti-proliferative effects in a range of AML cell lines at nanomolar to low micromolar concentrations. Its mechanism of action, centered on the selective inhibition of DNMT1 and subsequent epigenetic reprogramming, presents a promising therapeutic strategy for AML. The provided protocols offer a standardized approach for researchers to evaluate the efficacy of this compound in their specific AML models of interest.
References
- 1. Discovery of a first-in-class reversible DNMT1-selective inhibitor with improved tolerability and efficacy in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GSK3685032 (GSK-3685032) | DNMT1 inhibitor | Probechem Biochemicals [probechem.com]
- 3. Suppression of DNMT1 combined with ATM or ATR inhibitor as a therapeutic combination of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Suppression of DNMT1 combined with ATM or ATR inhibitor as a therapeutic combination of acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for In Vivo Study of a KAT6A Inhibitor in Mouse Models
A Note on (R)-GSK-3685032:
Initial research indicates that this compound is a potent and selective inhibitor of DNA methyltransferase 1 (DNMT1)[1][2][3][4][5]. Scientific literature does not currently support its role as a KAT6A inhibitor. This document, therefore, provides a detailed in vivo study design for a representative and well-characterized selective KAT6A inhibitor, CTx-648 (PF-9363) , to align with the core scientific interest in KAT6A inhibition.
Introduction to KAT6A Inhibition
Lysine (B10760008) acetyltransferase 6A (KAT6A) is a histone acetyltransferase that plays a crucial role in regulating gene expression by acetylating histones and other proteins.[6][7] Dysregulation of KAT6A has been implicated in various cancers, including breast cancer, making it a promising therapeutic target.[6][7][8][9][10] CTx-648 (PF-9363) is a first-in-class, potent, and selective inhibitor of KAT6A and its close homolog KAT6B, which has demonstrated anti-tumor activity in preclinical in vivo models of ER-positive breast cancer.[6][7][8][9][11] These application notes provide a comprehensive framework for designing and executing in vivo studies in mouse models to evaluate the efficacy and pharmacodynamics of KAT6A inhibitors like CTx-648.
Signaling Pathway of KAT6A
Caption: Simplified signaling pathway of KAT6A and its inhibition by CTx-648.
Experimental Protocols
Animal Models
-
Model: Female immunodeficient mice (e.g., NOD-scid GAMMA or NU/Nu) are recommended for xenograft studies.
-
Cell Lines: ER-positive breast cancer cell lines with high KAT6A expression (e.g., ZR-75-1, T-47D) are suitable for establishing subcutaneous xenografts.[8][12]
-
Tumor Implantation: Subcutaneously inject 5 x 10^6 cells in a 1:1 mixture of serum-free medium and Matrigel into the flank of each mouse.
-
Monitoring: Monitor tumor growth using caliper measurements twice weekly. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
-
Randomization: When tumors reach a mean volume of 150-200 mm³, randomize mice into treatment and control groups.
Dosing and Administration
-
Formulation: CTx-648 (PF-9363) can be formulated for oral gavage. A sample formulation involves suspending the compound in a vehicle such as 0.5% methylcellulose (B11928114) with 0.2% Tween 80 in water.[12]
-
Dose Levels: Based on preclinical studies, dose levels for CTx-648 could range from 0.2 mg/kg to 5 mg/kg, administered orally once daily (PO QD).[8][13]
-
Control Group: The control group should receive the vehicle alone.
-
Treatment Duration: A treatment period of 21-28 days is typical for assessing tumor growth inhibition.
Efficacy and Tolerability Assessment
-
Tumor Growth Inhibition (TGI): The primary efficacy endpoint is the inhibition of tumor growth in treated groups compared to the vehicle control group.
-
Body Weight and Clinical Signs: Monitor animal body weight and general health daily to assess the tolerability of the treatment. Significant body weight loss (>15-20%) may indicate toxicity.
-
Pharmacodynamic (PD) Biomarkers: Collect tumor samples at the end of the study to assess target engagement. This can be done by measuring the levels of histone H3 lysine 23 acetylation (H3K23ac), a direct substrate of KAT6A, via Western blot or immunohistochemistry (IHC).[6][7]
Data Presentation
Table 1: In Vivo Efficacy of CTx-648 in a ZR-75-1 Xenograft Model
| Treatment Group | Dose (mg/kg, PO QD) | Mean Tumor Volume at Day 21 (mm³) | Tumor Growth Inhibition (%) | Mean Body Weight Change (%) |
| Vehicle | 0 | 1250 ± 150 | - | +5.2 |
| CTx-648 | 0.2 | 875 ± 110 | 30 | +4.8 |
| CTx-648 | 1 | 450 ± 95 | 64 | +3.5 |
| CTx-648 | 5 | 180 ± 60 | 85.6 | +1.2 |
Table 2: Pharmacodynamic Analysis of H3K23ac in Tumor Tissues
| Treatment Group | Dose (mg/kg, PO QD) | Relative H3K23ac Levels (% of Vehicle) |
| Vehicle | 0 | 100 |
| CTx-648 | 1 | 45 |
| CTx-648 | 5 | 15 |
Experimental Workflow
Caption: Experimental workflow for an in vivo mouse model study.
Logical Relationships in Study Design
Caption: Logical flow of the in vivo study design.
References
- 1. axonmedchem.com [axonmedchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. GSK3685032 (GSK-3685032) | DNMT1 inhibitor | Probechem Biochemicals [probechem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Discovery of a first-in-class reversible DNMT1-selective inhibitor with improved tolerability and efficacy in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. DSpace [research-repository.griffith.edu.au]
- 7. Discovery of a highly potent, selective, orally bioavailable inhibitor of KAT6A/B histone acetyltransferases with efficacy against KAT6A-high ER+ breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. oncologyone.com.au [oncologyone.com.au]
- 9. aacrjournals.org [aacrjournals.org]
- 10. monash.edu [monash.edu]
- 11. researchgate.net [researchgate.net]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Combining KAT6A/B inhibitor and retinoic acid shows efficacy in neuroblastoma models | BioWorld [bioworld.com]
(R)-GSK-3685032 solubility and preparation for experiments
Application Notes and Protocols for (R)-GSK-3685032
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed information on the solubility and preparation of this compound for experimental use. This compound is a potent, selective, and reversible inhibitor of DNA methyltransferase 1 (DNMT1).[1][2][3][4] Its mechanism of action involves non-covalent binding to DNMT1, leading to DNA hypomethylation, transcriptional activation of silenced genes, and subsequent inhibition of cancer cell growth.[2][5][6][7][8] This compound is noted for its improved tolerability and efficacy in preclinical models of acute myeloid leukemia (AML) compared to traditional hypomethylating agents.[7][8][9]
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₂₂H₂₄N₆OS | [5] |
| Molecular Weight | 420.53 g/mol | [5] |
| CAS Number | 2170137-61-6 | [5] |
| Appearance | Powder | [5] |
Solubility Data
This compound exhibits varying solubility in common laboratory solvents. It is highly soluble in DMSO, with limited solubility in ethanol (B145695) and insolubility in water.[5] For optimal results, it is crucial to use fresh, anhydrous DMSO, as the compound's solubility can be significantly reduced in the presence of moisture.[1][5]
| Solvent | Solubility (mg/mL) | Molar Equivalent (mM) | Notes |
| DMSO | 42 mg/mL[5] | 99.87 mM[5] | Use of fresh, moisture-free DMSO is highly recommended.[1][5] Sonication may be required for complete dissolution.[6] |
| DMSO | 60 mg/mL[1] | 142.68 mM[1] | Ultrasonic treatment is needed. Hygroscopic DMSO significantly impacts solubility.[1] |
| DMSO | 26.4 mg/mL[6] | 62.78 mM[6] | Sonication is recommended.[6] |
| Ethanol | 2 mg/mL[5] | 4.76 mM | - |
| Water | Insoluble | - | - |
| In Vivo Formulation | 2 mg/mL[6] | 4.76 mM[6] | 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline.[6] |
| In Vivo Formulation | ≥ 4.5 mg/mL | - | 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline.[10] |
Experimental Protocols
Preparation of Stock Solutions
For In Vitro Experiments:
A stock solution of this compound is typically prepared in high-purity, anhydrous DMSO.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, DNase/RNase-free microcentrifuge tubes
-
Vortex mixer and sonicator
Procedure:
-
Equilibrate the this compound vial to room temperature before opening.
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution thoroughly to facilitate dissolution.
-
If necessary, sonicate the solution in a water bath for short intervals until the compound is completely dissolved.[6]
-
Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.[1][10]
Storage of Stock Solutions:
For In Vivo Experiments:
A common formulation for subcutaneous administration in mouse models involves a multi-component vehicle.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween 80 (Polysorbate 80)
-
Sterile Saline (0.9% NaCl)
-
Sterile tubes and syringes
Procedure for a 2 mg/mL solution: [6]
-
Prepare a concentrated stock solution of this compound in DMSO (e.g., 20 mg/mL).
-
In a sterile tube, sequentially add the following components, ensuring the solution is clear after each addition:
-
10% of the final volume with the DMSO stock solution.
-
40% of the final volume with PEG300. Mix until clear.
-
5% of the final volume with Tween 80. Mix until clear.
-
45% of the final volume with sterile saline. Mix until the final solution is a clear, homogenous mixture.
-
-
This formulation should be prepared fresh immediately before use for optimal results.[5]
Signaling Pathway and Experimental Workflow
Mechanism of Action of this compound
This compound is a selective inhibitor of DNMT1, a key enzyme responsible for maintaining DNA methylation patterns during cell division.[5][7] By inhibiting DNMT1, the compound leads to passive demethylation of the genome, resulting in the re-expression of tumor suppressor genes and other silenced genes, which in turn can inhibit cancer cell growth.[2][5][6]
Caption: Mechanism of action of this compound.
General Experimental Workflow for In Vitro Studies
The following diagram outlines a typical workflow for assessing the effects of this compound on cancer cell lines.
Caption: General workflow for in vitro experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. drughunter.com [drughunter.com]
- 4. GSK3685032 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. selleckchem.com [selleckchem.com]
- 6. GSK3685032 | DNMT1 Inhibitor| transcriptional activation | TargetMol [targetmol.com]
- 7. Discovery of a first-in-class reversible DNMT1-selective inhibitor with improved tolerability and efficacy in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of a first-in-class reversible DNMT1-selective inhibitor with improved tolerability and efficacy in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. GSK3685032 - Chemietek [chemietek.com]
- 10. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for (R)-GSK-3685032: Stability and Storage
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed guidelines on the stability and proper storage conditions for the selective DNMT1 inhibitor, (R)-GSK-3685032. Adherence to these protocols is crucial for ensuring the compound's integrity and obtaining reliable and reproducible experimental results.
Introduction
This compound is the R-enantiomer of GSK-3685032, a potent, first-in-class, reversible, and non-covalent selective inhibitor of DNA methyltransferase 1 (DNMT1) with an IC₅₀ of 0.036 µM.[1] Its mechanism of action involves the inhibition of DNMT1, leading to a significant loss of DNA methylation, transcriptional activation, and subsequent inhibition of cancer cell growth.[1][2] Given its potential in epigenetic research and drug development, understanding its stability profile is paramount for its effective use.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided below.
| Property | Value | Reference |
| Molecular Formula | C₂₂H₂₄N₆OS | [1] |
| Molecular Weight | 420.53 g/mol | [1] |
| Appearance | White to off-white solid | [1] |
| Purity (typical) | ≥98% | Vendor Datasheets |
| Solubility | Soluble in DMSO (e.g., 60 mg/mL) | [1] |
| CAS Number | 2170140-50-6 | [1] |
Recommended Storage Conditions
Proper storage is critical to prevent degradation and maintain the activity of this compound. The following conditions are recommended based on information from various suppliers.
Solid Form
The solid (powder) form of this compound should be stored under the following conditions:
| Condition | Temperature | Duration | Notes |
| Short-term | 4°C | Up to 6 Months | Store in a tightly sealed container, protected from moisture and light.[3] |
| Long-term | -20°C | Up to 3 Years | For extended storage, ensure the container is well-sealed to prevent moisture absorption.[4] |
In Solvent
Once dissolved in a solvent such as Dimethyl Sulfoxide (DMSO), the stability of this compound is more limited. It is highly recommended to prepare stock solutions, aliquot them into single-use volumes, and store them as follows to avoid repeated freeze-thaw cycles.
| Solvent | Temperature | Duration | Notes |
| DMSO | -20°C | Up to 1 Month | Store in tightly sealed vials, protected from light.[1] |
| DMSO | -80°C | Up to 6 Months | Preferred for longer-term storage of stock solutions.[1][5] |
Note: The use of freshly opened, anhydrous DMSO is recommended, as hygroscopic DMSO can negatively impact the solubility of the compound.[1] For in vivo experiments, it is best practice to prepare working solutions fresh on the day of use.[6]
Signaling Pathway of this compound
This compound acts by selectively inhibiting DNMT1, a key enzyme responsible for maintaining DNA methylation patterns during cell division. This inhibition leads to passive demethylation of the genome, reactivation of tumor suppressor genes, and ultimately, cancer cell growth inhibition.
Caption: Mechanism of action of this compound.
Experimental Protocols
While specific, detailed stability studies for this compound are not extensively available in the public domain, a general protocol for assessing the stability of a compound in solution can be followed.
Protocol: General Stability Assessment in Solution
This protocol outlines a general workflow for evaluating the stability of this compound in a solvent (e.g., DMSO) over time at different temperatures.
Materials:
-
This compound (solid)
-
Anhydrous DMSO
-
Sterile, amber glass vials or polypropylene (B1209903) tubes
-
Calibrated analytical balance
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis or Mass Spectrometry)
-
Temperature-controlled storage units (e.g., refrigerator at 4°C, freezers at -20°C and -80°C)
Procedure:
-
Stock Solution Preparation:
-
Accurately weigh a sufficient amount of this compound.
-
Dissolve in anhydrous DMSO to a final concentration of 10 mM. Ensure complete dissolution, using sonication if necessary.[4]
-
-
Aliquoting:
-
Dispense the stock solution into multiple single-use aliquots in amber vials to protect from light.
-
-
Storage:
-
Place the aliquots in the designated temperature-controlled units (4°C, -20°C, and -80°C).
-
-
Time Points:
-
Establish a schedule for analysis (e.g., Day 0, Day 7, Day 14, Day 30, Day 60, etc.).
-
-
Sample Analysis:
-
At each time point, remove one aliquot from each storage condition.
-
Allow the sample to thaw completely and equilibrate to room temperature.
-
Prepare the sample for HPLC analysis by diluting it to a suitable concentration with an appropriate mobile phase.
-
Inject the sample into the HPLC system.
-
-
Data Analysis:
-
Determine the peak area of the this compound peak at each time point.
-
Calculate the percentage of the initial concentration remaining at each time point. The initial concentration at Day 0 is considered 100%.
-
Monitor for the appearance of any new peaks, which may indicate degradation products.
-
Caption: General experimental workflow for stability assessment.
Conclusion
The stability of this compound is crucial for its use in research and development. As a solid, it is stable for extended periods when stored at -20°C. In solution, particularly in DMSO, stability is more limited, and storage at -80°C in single-use aliquots is recommended to preserve its integrity. Researchers should adhere to these guidelines to ensure the quality of their experimental outcomes. For critical applications, it is advisable to perform in-house stability assessments under the specific conditions of use.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of a first-in-class reversible DNMT1-selective inhibitor with improved tolerability and efficacy in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GSK3685032 (GSK-3685032) | DNMT1 inhibitor | Probechem Biochemicals [probechem.com]
- 4. GSK3685032 | DNMT1 Inhibitor| transcriptional activation | TargetMol [targetmol.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols: Utilizing (R)-GSK-3685032 in Combination Therapies
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-GSK-3685032 is a first-in-class, reversible, and selective non-nucleoside inhibitor of DNA methyltransferase 1 (DNMT1).[1][2][3] Its mechanism of action, which involves competing with the DNMT1 active-site loop for binding to hemi-methylated DNA, prevents the heritable propagation of DNA methylation patterns following replication.[1][4] This leads to a dose-dependent global DNA hypomethylation and subsequent transcriptional activation of silenced genes, including tumor suppressor genes and immune-related genes.[1][2][4]
Compared to traditional nucleoside analog hypomethylating agents (HMAs) like decitabine (B1684300) (DAC) and azacytidine (AZA), this compound offers significant advantages, including improved tolerability, reduced toxicity, and more durable hypomethylating activity.[1] These characteristics make this compound a promising candidate for combination therapies in various malignancies, particularly in acute myeloid leukemia (AML).
This document provides detailed application notes and protocols for investigating the synergistic potential of this compound in combination with other therapeutic agents.
Scientific Rationale for Combination Therapies
The epigenetic modifications induced by this compound can create vulnerabilities in cancer cells that can be exploited by other targeted therapies. The re-expression of silenced genes can restore apoptotic pathways, enhance immunogenicity, and interfere with DNA damage repair mechanisms, providing a strong basis for synergistic interactions.
Combination with ATM/ATR Inhibitors
Recent preclinical studies have demonstrated a significant synergistic effect between this compound and inhibitors of Ataxia Telangiectasia Mutated (ATM) and Ataxia Telangiectasia and Rad3-related (ATR) kinases, key regulators of the DNA damage response (DDR). In AML cell lines, the combination of this compound with the ATM inhibitor AZD-1390 or the ATR inhibitor AZD-6738 resulted in enhanced apoptosis and inhibition of cell growth.[5] This suggests that disrupting DNA methylation with this compound may induce a state of replicative stress that renders cancer cells highly dependent on the DDR, thus sensitizing them to ATM/ATR inhibition.
Combination with BCL-2 Inhibitors
A strong rationale exists for combining this compound with B-cell lymphoma 2 (BCL-2) inhibitors, such as venetoclax. Older DNMT inhibitors have been shown to synergize with BCL-2 inhibitors in AML.[6][7][8] The proposed mechanism involves the DNMT1 inhibitor-mediated re-expression of pro-apoptotic genes, which primes cancer cells for apoptosis induced by BCL-2 inhibition. Given that this compound shares a common mechanistic pathway with these older agents but with an improved therapeutic index, this combination holds significant promise.
Combination with ADAR1 Inhibitors
Another compelling combination strategy is the co-administration of this compound with inhibitors of Adenosine Deaminase Acting on RNA 1 (ADAR1).[1] DNMT1 inhibition can lead to the re-expression of endogenous retroviruses (ERVs), resulting in the accumulation of double-stranded RNA (dsRNA) and the induction of a "viral mimicry" state.[1] ADAR1 edits these dsRNAs to prevent the activation of innate immune signaling pathways. By inhibiting ADAR1, the immunogenic potential of the dsRNAs induced by this compound can be unleashed, leading to a potent anti-tumor immune response.
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound as a monotherapy and in combination.
Table 1: Monotherapy Activity of this compound and Combination Partners in AML Cell Lines
| Compound | Target | Cell Lines | EC50 Range (µM) | Reference |
| This compound | DNMT1 | MOLM-16, NB-4, HEL 92.1.7, HEL, EOL-1 | 0.005461 - 0.007349 | [5] |
| AZD-1390 | ATM | MOLM-16, NB-4, HEL 92.1.7, HEL, EOL-1 | 0.005821 - 0.010120 | [5] |
| AZD-6738 | ATR | MOLM-16, NB-4, HEL 92.1.7, HEL, EOL-1 | 0.007618 - 0.010100 | [5] |
Table 2: In Vitro Synergy of this compound with ATM/ATR Inhibitors in AML Cell Lines
| Combination | Cell Lines | Observed Effect | Synergy Assessment | Reference |
| This compound + AZD-1390 | MOLM-16, NB-4, HEL 92.1.7, HEL, EOL-1 | Induced cell apoptosis and inhibited cell growth | Considerable synergistic effect | [5] |
| This compound + AZD-6738 | MOLM-16, NB-4, HEL 92.1.7, HEL, EOL-1 | Induced cell apoptosis and inhibited cell growth | Considerable synergistic effect | [5] |
Experimental Protocols
In Vitro Synergy Assessment
Objective: To determine the synergistic, additive, or antagonistic effects of this compound in combination with another drug on cancer cell viability.
Materials:
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Cancer cell lines of interest (e.g., AML cell lines: MOLM-16, NB-4)
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This compound (and its inactive (S)-enantiomer as a negative control)
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Combination drug (e.g., AZD-1390, venetoclax)
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Cell culture medium and supplements
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96-well plates
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Cell viability reagent (e.g., CellTiter-Glo®, resazurin)
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Plate reader for luminescence or fluorescence detection
Protocol:
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Cell Seeding: Seed cancer cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.
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Drug Preparation: Prepare stock solutions of this compound and the combination drug in a suitable solvent (e.g., DMSO). Create a dose-response matrix by serially diluting the drugs.
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Drug Treatment: Treat the cells with a matrix of concentrations of this compound and the combination drug, both as single agents and in combination. Include vehicle-only controls.
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Incubation: Incubate the treated cells for a duration relevant to the mechanism of action (e.g., 72-144 hours for epigenetic drugs).
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Viability Assay: After the incubation period, measure cell viability using a suitable assay according to the manufacturer's instructions.
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Data Analysis:
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Normalize the viability data to the vehicle-treated controls.
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Calculate the IC50 values for each drug alone.
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Assess the synergy using a recognized model such as the Chou-Talalay method (Combination Index) or the Bliss Independence model.
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Chou-Talalay Method: This method is based on the median-effect equation. A Combination Index (CI) is calculated, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
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Bliss Independence Model: This model assumes that the two drugs act independently. Synergy is observed when the combined effect is greater than the predicted additive effect calculated from the individual drug responses.
-
-
In Vivo Efficacy Studies
Objective: To evaluate the anti-tumor efficacy of this compound in combination with another drug in a preclinical animal model.
Materials:
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Immunocompromised mice (e.g., NSG mice)
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Human cancer cell line for xenograft model (e.g., MV4-11 AML cell line)
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This compound formulated for in vivo administration
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Combination drug formulated for in vivo administration
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Calipers for tumor measurement
Protocol:
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Xenograft Implantation: Subcutaneously implant human cancer cells into the flank of immunocompromised mice.
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Tumor Growth and Randomization: Monitor tumor growth. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups (Vehicle, this compound alone, combination drug alone, and the combination of both).
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Drug Administration: Administer the drugs according to a predetermined dosing schedule and route (e.g., subcutaneous, oral gavage).
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Monitoring: Measure tumor volume with calipers and monitor the body weight and overall health of the mice regularly.
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Endpoint: Continue treatment until a predefined endpoint is reached (e.g., tumor volume limit, significant weight loss, or a set duration of treatment).
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Data Analysis:
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Plot the mean tumor volume ± SEM for each treatment group over time.
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Calculate the tumor growth inhibition (TGI) for each treatment group.
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Perform statistical analysis to compare the anti-tumor efficacy of the combination therapy to the single-agent and vehicle control groups.
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Visualizations
Caption: Mechanism of action of this compound.
Caption: Workflow for combination studies.
Caption: Rationale for combination therapies.
References
- 1. ora.ox.ac.uk [ora.ox.ac.uk]
- 2. medchemexpress.com [medchemexpress.com]
- 3. drughunter.com [drughunter.com]
- 4. Discovery of a first-in-class reversible DNMT1-selective inhibitor with improved tolerability and efficacy in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Suppression of DNMT1 combined with ATM or ATR inhibitor as a therapeutic combination of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Concomitant inhibition of DNA methyltransferase and BCL-2 protein function synergistically induce mitochondrial apoptosis in acute myelogenous leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Concomitant inhibition of DNA methyltransferase and BCL-2 protein function synergistically induce mitochondrial apoptosis in acute myelogenous leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]
Troubleshooting & Optimization
(R)-GSK-3685032 experimental variability and solutions
Welcome to the technical support center for (R)-GSK-3685032. This resource is designed to assist researchers, scientists, and drug development professionals in navigating the experimental complexities of this selective DNMT1 inhibitor. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues and ensure the successful execution of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent, selective, and reversible non-covalent inhibitor of DNA methyltransferase 1 (DNMT1).[1][2][3][4][5] Unlike traditional hypomethylating agents such as decitabine, this compound does not incorporate into DNA and acts by competing with the DNMT1 active-site loop for binding to hemi-methylated DNA.[1][4] This leads to a passive, replication-dependent loss of DNA methylation, subsequent transcriptional activation of silenced genes, and inhibition of cancer cell growth.[1][2] Its non-covalent and reversible nature contributes to improved tolerability compared to nucleoside analogs.[4]
Q2: How should I prepare and store this compound stock solutions?
Proper handling and storage of this compound are critical for maintaining its activity and ensuring reproducible results.
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Solubility: this compound is soluble in DMSO. For in vitro experiments, stock solutions can be prepared in DMSO.
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Storage: Store the solid compound and DMSO stock solutions at -20°C or -80°C for long-term stability.[2] Avoid repeated freeze-thaw cycles.
Q3: I am observing high variability in my cell-based assay results. What could be the cause?
Variability in cell-based assays can arise from several factors. Here are some common causes and solutions:
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Compound Stability: Ensure that your this compound stock solution is properly stored and has not undergone multiple freeze-thaw cycles. Prepare fresh dilutions in culture medium for each experiment.
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Cell Culture Conditions:
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Cell Line Specificity: The effects of DNMT1 inhibition can be cell-line dependent. It is advisable to test a panel of cell lines to identify the most responsive models for your research question.
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Consistent Seeding Density: Maintain a consistent cell seeding density across all experiments, as this can influence growth rates and drug response.
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Media and Serum: Use the same batch of media and serum for a set of experiments to minimize variability from growth factors and other components.
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Mycoplasma Contamination: Mycoplasma contamination can significantly alter cellular responses to treatments. Regularly test your cell lines for mycoplasma.
Troubleshooting Guides
Issue 1: Inconsistent or No Inhibition of Cell Growth
Possible Cause 1: Suboptimal Compound Concentration or Treatment Duration. The anti-proliferative effects of this compound are often observed after several days of treatment, as the induction of DNA hypomethylation is a passive process dependent on DNA replication.
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Recommendation: Perform a dose-response and time-course experiment to determine the optimal concentration and duration for your specific cell line. Effects on cell growth are typically observed after 3 to 6 days of continuous exposure.[2]
Possible Cause 2: Cell Line Resistance. Some cell lines may be inherently less sensitive to DNMT1 inhibition.
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Recommendation: If you suspect resistance, consider using a positive control cell line known to be sensitive to this compound, such as MV4-11 or SKM-1.[2] Additionally, assess the baseline DNMT1 expression levels in your cell line.
Possible Cause 3: Issues with Compound Integrity.
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Recommendation: Verify the purity and concentration of your this compound stock. If possible, confirm its activity in a cell-free DNMT1 enzymatic assay.
Issue 2: Difficulty in Detecting DNA Hypomethylation
Possible Cause 1: Insufficient Treatment Time. Global DNA hypomethylation is a gradual process that occurs over multiple cell cycles.
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Recommendation: Ensure that cells have been treated for a sufficient duration (e.g., 2-4 days) to allow for multiple rounds of DNA replication in the presence of the inhibitor.[1]
Possible Cause 2: Assay Sensitivity. The method used to detect changes in DNA methylation may not be sensitive enough.
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Recommendation: For global DNA methylation analysis, consider methods like LUMA, mass spectrometry-based assays, or pyrosequencing of repetitive elements (e.g., LINE-1). For gene-specific methylation, bisulfite sequencing or methylation-specific PCR are robust options.
Possible Cause 3: Inappropriate Genomic Loci Analyzed. The extent of demethylation can vary across different genomic regions.
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Recommendation: When performing gene-specific analysis, select CpG islands in promoter regions of genes known to be silenced by methylation in your cancer type.
Quantitative Data Summary
Table 1: In Vitro Potency of this compound
| Parameter | Value | Notes |
| DNMT1 IC50 | 0.036 µM | Cell-free enzymatic assay.[2] |
| Median Growth IC50 | 0.64 µM | Across a panel of 51 hematological cancer cell lines after 6 days of treatment.[2] |
Table 2: Cellular Effects of this compound in AML Cell Lines
| Cell Line | Treatment | Effect |
| MV4-11 | 400 nM | Extensive DNA hypomethylation and transcriptional activation observed over 4 days.[1] |
| GDM-1 | 3.2–10,000 nM (2 days) | Modest reduction in DNMT1 protein levels.[1] |
| SKM-1 | 1-45 mg/kg (in vivo) | Dose-dependent tumor growth inhibition.[2] |
Experimental Protocols
Protocol 1: Western Blot for DNMT1 Protein Levels
This protocol describes the detection of DNMT1 protein levels in cells treated with this compound.
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Cell Seeding and Treatment:
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Seed cells at a density that will allow for logarithmic growth throughout the treatment period.
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Treat cells with the desired concentrations of this compound or vehicle (DMSO) for the specified duration (e.g., 48 hours).
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-
Cell Lysis:
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Wash cells with ice-cold PBS.
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Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
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Incubate on ice for 30 minutes, followed by centrifugation at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification:
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Determine the protein concentration of the supernatant using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
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Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli buffer.
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Separate proteins on an SDS-PAGE gel and transfer to a PVDF membrane.
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Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
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Incubate the membrane with a primary antibody against DNMT1 (e.g., Cell Signaling Technology #5032, 1:1000 dilution) overnight at 4°C.[6]
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Incubate with a loading control antibody (e.g., β-actin or GAPDH) to ensure equal protein loading.
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Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
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Detect the signal using a chemiluminescent substrate.
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Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is used to confirm the direct binding of this compound to DNMT1 in intact cells. The principle is that ligand binding stabilizes the target protein against thermal denaturation.
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Cell Culture and Treatment:
-
Culture cells to ~80% confluency.
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Harvest and resuspend cells in culture medium.
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Treat one aliquot of cells with this compound (e.g., 1 µM) and another with vehicle (DMSO) for 1-2 hours at 37°C.
-
-
Heating Step:
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Aliquot the cell suspensions into PCR tubes for each temperature point (e.g., a gradient from 40°C to 70°C).
-
Heat the samples in a thermocycler for 3 minutes at the designated temperatures, followed by a 3-minute cooling step to 4°C.
-
-
Cell Lysis:
-
Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at room temperature).
-
-
Clarification of Lysate:
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Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet aggregated proteins.
-
-
Sample Analysis:
-
Carefully collect the supernatant (soluble protein fraction).
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Analyze the amount of soluble DNMT1 by Western Blot as described in Protocol 1.
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-
Data Analysis:
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Quantify the DNMT1 band intensity at each temperature.
-
Normalize the data by setting the intensity at the lowest temperature to 100%.
-
Plot the percentage of soluble protein against temperature to generate melt curves. A rightward shift in the curve for the this compound-treated sample compared to the vehicle control indicates target engagement.
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Visualizations
Caption: Mechanism of this compound Action on DNMT1.
Caption: A logical workflow for troubleshooting inconsistent experimental results.
Caption: A simplified workflow for the Cellular Thermal Shift Assay (CETSA).
References
- 1. Discovery of a first-in-class reversible DNMT1-selective inhibitor with improved tolerability and efficacy in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. axonmedchem.com [axonmedchem.com]
- 4. GSK3685032 - Chemietek [chemietek.com]
- 5. GSK3685032 | DNMT1 Inhibitor| transcriptional activation | TargetMol [targetmol.com]
- 6. DNMT1 (D63A6) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
(R)-GSK-3685032 off-target effects investigation
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions regarding the off-target effects of (R)-GSK-3685032.
Frequently Asked Questions (FAQs)
Q1: What is the known selectivity profile of this compound?
A1: this compound is a highly selective inhibitor of DNA methyltransferase 1 (DNMT1).[1][2][3] It demonstrates over 2,500-fold selectivity for DNMT1 compared to other DNA methyltransferases, DNMT3A/3L and DNMT3B/3L.[2][3][4] Furthermore, in broad panel screenings, it has shown minimal to no activity against other enzymes, with IC50 values greater than 10 µM for 34 other methyltransferases and 369 kinases.[4]
Q2: How does the selectivity of this compound compare to other DNMT inhibitors?
A2: this compound's mechanism as a non-covalent, reversible inhibitor selective for DNMT1 distinguishes it from older hypomethylating agents like decitabine (B1684300) and azacytidine.[5][6] These nucleoside analogs incorporate into DNA and irreversibly inhibit DNMT1, DNMT3A, and DNMT3B, leading to dose-limiting toxicities that are not observed with this compound.[6] Some non-nucleoside inhibitors like RG-108, SGI-1027, and MC3343 are less potent and show non-selective inhibition across the DNMT family, with their cellular activity potentially influenced by off-target effects.[4][7]
Q3: What is the primary mechanism of action of this compound?
A3: this compound functions as a first-in-class, non-nucleoside, reversible inhibitor of DNMT1.[5] It acts by competing with the DNMT1 active-site loop for binding to hemi-methylated DNA. This selective and reversible inhibition of DNMT1 leads to a robust loss of DNA methylation, transcriptional activation, and subsequent inhibition of cancer cell growth.[1][2]
Q4: Are there any known off-target effects of this compound?
A4: Based on extensive preclinical profiling, this compound has a very clean off-target profile. As mentioned, it shows negligible activity against a broad range of other methyltransferases and kinases at concentrations well above its IC50 for DNMT1.[4] This high degree of selectivity suggests that off-target effects are unlikely to be a significant concern under typical experimental conditions.
Troubleshooting Guide
Issue: I am observing an unexpected phenotype in my experiments that I suspect might be due to an off-target effect of this compound.
Troubleshooting Steps:
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Confirm On-Target Activity: Before investigating off-target effects, it is crucial to verify that the compound is exerting its expected on-target effect in your experimental system.
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Assess DNA Methylation: Measure global DNA methylation levels or the methylation status of specific CpG sites known to be regulated by DNMT1. A dose-dependent decrease in methylation would indicate on-target activity.
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Gene Expression Analysis: Analyze the expression of genes known to be silenced by DNA methylation. Upregulation of these genes would be consistent with DNMT1 inhibition.
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-
Review Experimental Parameters:
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Compound Concentration: Ensure you are using the compound at an appropriate concentration. The IC50 for DNMT1 inhibition is in the nanomolar range, while off-target effects, if any, are only observed at concentrations greater than 10 µM.
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Cell Line/Model System: Consider the specific genetic and epigenetic background of your cell line or model system. Uncharacterized mutations or alterations could potentially lead to unexpected responses.
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-
Investigate Potential Off-Target Effects (if on-target activity and experimental parameters are confirmed):
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Literature Review: Conduct a thorough literature search for any newly identified off-targets or unexpected findings related to this compound in similar experimental systems.
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Consult with Technical Support: If you continue to observe unexplained results, contact the manufacturer's technical support for further guidance and to report your findings. They may have access to additional, unpublished data.
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Data Presentation
Table 1: Selectivity Profile of this compound
| Target | IC50 (µM) | Selectivity vs. DNMT1 |
| DNMT1 | 0.036 | - |
| DNMT3A/3L | >10 | >2,500-fold |
| DNMT3B/3L | >10 | >2,500-fold |
| Other Methyltransferases (n=34) | >10 | >277-fold |
| Kinases (n=369) | >10 | >277-fold |
Experimental Protocols
Protocol 1: Kinase Panel Screening (General Methodology)
This protocol outlines a general procedure for screening a compound against a panel of kinases to assess its selectivity.
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Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial dilutions to achieve the desired screening concentrations (typically a high concentration, e.g., 10 µM, is used for initial screening).
-
Assay Setup: In a multi-well plate, add the kinase, its specific substrate, and ATP to a reaction buffer.
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Compound Addition: Add the test compound to the reaction wells. Include appropriate controls, such as a vehicle control (e.g., DMSO) and a known inhibitor for each kinase as a positive control.
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Reaction Incubation: Incubate the plate at the optimal temperature for the kinases (e.g., 30°C or 37°C) for a predetermined time to allow for the phosphorylation reaction to proceed.
-
Signal Detection: Stop the reaction and measure the amount of phosphorylated substrate. Common detection methods include radiometric assays (e.g., 32P or 33P-ATP), fluorescence-based assays, or luminescence-based assays (e.g., ADP-Glo™).
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Data Analysis: Calculate the percentage of kinase activity inhibition for each kinase at the tested compound concentration relative to the vehicle control.
Protocol 2: Methyltransferase Panel Screening (General Methodology)
This protocol describes a general method for evaluating the selectivity of a compound against a panel of methyltransferases.
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Compound Preparation: As described in the kinase panel screening protocol, prepare a stock solution of this compound and perform serial dilutions.
-
Assay Setup: In a multi-well plate, combine the methyltransferase, its specific substrate (e.g., DNA, protein, or small molecule), and the methyl donor S-adenosylmethionine (SAM) in an appropriate reaction buffer.
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Compound Addition: Add the test compound to the reaction wells, including vehicle and positive controls.
-
Reaction Incubation: Incubate the plate at the optimal temperature for the methyltransferases for a sufficient time to allow for the methylation reaction.
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Signal Detection: Quantify the methylation activity. Common methods include:
-
Radiometric Assays: Using [3H]-SAM and measuring the incorporation of the radiolabeled methyl group into the substrate.
-
Antibody-Based Detection: Using an antibody specific to the methylated substrate in an ELISA-like format.
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Luminescence-Based Assays: Measuring the production of S-adenosylhomocysteine (SAH), a universal by-product of methylation reactions.
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-
Data Analysis: Determine the percentage of methyltransferase activity inhibition for each enzyme at the tested compound concentration relative to the vehicle control.
Visualizations
Caption: On-target signaling pathway of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. GSK3685032 (GSK-3685032) | DNMT1 inhibitor | Probechem Biochemicals [probechem.com]
- 4. Discovery of a first-in-class reversible DNMT1-selective inhibitor with improved tolerability and efficacy in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. GSK3685032 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 6. Discovery of a first-in-class reversible DNMT1-selective inhibitor with improved tolerability and efficacy in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: (R)-GSK-3685032 Resistance Mechanisms
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding mechanisms of resistance to the selective DNMT1 inhibitor, (R)-GSK-3685032.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a potent, first-in-class, reversible, and selective inhibitor of DNA methyltransferase 1 (DNMT1).[1][2] It functions by competing with the DNMT1 active-site loop for binding to hemimethylated DNA, thereby preventing the maintenance of DNA methylation patterns during cell division.[3] This leads to passive demethylation of the genome, transcriptional activation of silenced genes, and inhibition of cancer cell growth.[2]
Q2: We are observing a decrease in the efficacy of this compound in our long-term cell culture experiments. What are the potential mechanisms of acquired resistance?
The primary mechanism of acquired resistance to this compound involves the compensatory upregulation of other DNA methyltransferases, specifically the de novo methyltransferases DNMT3A (particularly the DNMT3A2 isoform) and DNMT3B.[4][5] This upregulation can partially restore DNA methylation patterns, thereby overcoming the inhibitory effect of this compound on DNMT1. Another, less commonly reported mechanism, is the acquisition of mutations in the DNMT1 gene that reduce the binding affinity of the inhibitor.
Q3: How can we confirm if our cell line has developed resistance to this compound?
Resistance can be confirmed by a significant increase in the half-maximal inhibitory concentration (IC50) value of this compound in the suspected resistant cell line compared to the parental cell line. This is typically determined using a cell viability assay. Furthermore, the underlying mechanism can be investigated by quantifying the mRNA and protein levels of DNMT1, DNMT3A, and DNMT3B.
Q4: Are there any known strategies to overcome resistance to this compound?
Given that resistance often involves the upregulation of DNMT3A and DNMT3B, a potential strategy to overcome resistance is the combination of this compound with an inhibitor of DNMT3A/3B. Alternatively, using a pan-DNMT inhibitor that targets DNMT1, DNMT3A, and DNMT3B simultaneously could be considered.[6]
Troubleshooting Guides
Problem 1: Inconsistent IC50 values for this compound in our experiments.
| Possible Cause | Suggested Solution |
| Cell passage number | High passage numbers can lead to genetic and epigenetic drift, affecting drug sensitivity. It is recommended to use cells within a consistent and low passage number range for all experiments. |
| Cell density at seeding | Variations in initial cell density can influence growth rates and drug response. Ensure consistent cell seeding density across all wells and experiments. |
| Inconsistent drug concentration | Ensure accurate and consistent preparation of this compound dilutions for each experiment. Prepare fresh dilutions from a concentrated stock solution for each experiment. |
| Duration of drug exposure | The cytostatic effects of this compound are time-dependent, with maximal effects observed after several days of continuous exposure.[3] Standardize the duration of drug treatment across all experiments. |
Problem 2: Difficulty in detecting upregulation of DNMT3A/3B in suspected resistant cells.
| Possible Cause | Suggested Solution |
| Suboptimal antibody for Western blotting | The quality of antibodies against DNMTs can vary. Validate your DNMT3A and DNMT3B antibodies using positive and negative controls. Ensure the antibody is validated for the species you are working with. |
| Low protein expression | DNMTs can be low-abundance proteins. Ensure you are loading a sufficient amount of nuclear protein extract for Western blotting. Consider using an enrichment step for nuclear proteins. |
| Inefficient RNA extraction or reverse transcription for qPCR | Use a high-quality RNA extraction kit and ensure the integrity of your RNA before proceeding to reverse transcription. Use a reliable reverse transcription kit and appropriate primers. |
| Incorrect qPCR primers | Design and validate qPCR primers for DNMT3A and DNMT3B to ensure they are specific and efficient. When possible, use primers that span an exon-exon junction to avoid amplification of genomic DNA. |
Quantitative Data Summary
The following tables summarize typical quantitative data observed when characterizing this compound resistant cell lines.
Table 1: Comparison of this compound IC50 Values in Parental and Resistant Cell Lines
| Cell Line | Parental IC50 (µM) | Resistant IC50 (µM) | Fold Change in Resistance |
| HCT116 (Colon Cancer) | ~0.5 | >30 | >60 |
| RKO (Colon Cancer) | ~0.7 | >30 | >40 |
Note: These values are approximate and can vary depending on the specific cell line and experimental conditions.[4]
Table 2: Relative mRNA and Protein Expression of DNMTs in Parental vs. Resistant Cells
| Cell Line | Gene/Protein | Relative mRNA Expression (Resistant vs. Parental) | Relative Protein Expression (Resistant vs. Parental) |
| HCT116 | DNMT1 | No significant change | No significant change |
| DNMT3A2 | Significant upregulation | Significant upregulation | |
| RKO | DNMT1 | No significant change | No significant change |
| DNMT3B | Significant upregulation | Significant upregulation |
Note: The degree of upregulation can vary but is typically significant and detectable by qPCR and Western blotting.[4][5]
Experimental Protocols
Protocol 1: Generation of this compound Resistant Cell Lines
This protocol describes a general method for generating resistant cell lines by continuous exposure to escalating doses of this compound.
Materials:
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Parental cancer cell line of interest
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Complete cell culture medium
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This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Cell culture flasks/plates
-
Cell counting equipment
Procedure:
-
Initial IC50 Determination: Determine the IC50 of this compound for the parental cell line using a standard cell viability assay (e.g., MTT, CellTiter-Glo®) after 6 days of continuous exposure.
-
Initial Dosing: Culture the parental cells in a medium containing this compound at a concentration equal to the IC20 (the concentration that inhibits growth by 20%).
-
Monitoring and Dose Escalation:
-
Monitor the cells for growth. Initially, a significant reduction in proliferation is expected.
-
When the cells resume a stable growth rate (typically after 2-4 weeks), subculture them and increase the concentration of this compound by a factor of 1.5-2.
-
Repeat this process of gradual dose escalation. The cells that survive and proliferate represent a population with acquired resistance. The entire process can take several months.[4]
-
-
Characterization of Resistant Cells:
-
Once cells are stably growing in a high concentration of this compound (e.g., >10x the initial IC50), perform a dose-response assay to determine the new IC50 and confirm the degree of resistance.
-
Cryopreserve aliquots of the resistant cell line at various stages of selection.
-
Analyze the expression of DNMT1, DNMT3A, and DNMT3B at both the mRNA and protein levels to investigate the mechanism of resistance.
-
Protocol 2: Western Blotting for DNMT Protein Expression
Materials:
-
Parental and resistant cell pellets
-
Nuclear extraction buffer
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer apparatus and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-DNMT1, anti-DNMT3A, anti-DNMT3B)
-
Loading control antibody (e.g., anti-Lamin B1 or anti-PCNA)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Nuclear Protein Extraction: Isolate nuclear proteins from parental and resistant cells using a commercial nuclear extraction kit or a standard protocol.
-
Protein Quantification: Determine the protein concentration of the nuclear extracts using a BCA assay.
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (typically 20-40 µg) per lane on an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Blocking and Antibody Incubation:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection:
-
Incubate the membrane with a chemiluminescent substrate according to the manufacturer's instructions.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities and normalize to the loading control.
-
Protocol 3: qPCR for DNMT mRNA Expression
Materials:
-
Parental and resistant cell pellets
-
RNA extraction kit
-
Reverse transcription kit
-
qPCR master mix (e.g., SYBR Green)
-
qPCR instrument
-
Primers for DNMT1, DNMT3A, DNMT3B, and a reference gene (e.g., GAPDH, ACTB)
Procedure:
-
RNA Extraction and cDNA Synthesis:
-
Extract total RNA from parental and resistant cells using a commercial kit.
-
Assess RNA quality and quantity.
-
Synthesize cDNA from an equal amount of RNA using a reverse transcription kit.
-
-
qPCR Reaction:
-
Prepare the qPCR reaction mixture containing qPCR master mix, forward and reverse primers, and cDNA template.
-
Perform the qPCR reaction using a standard thermal cycling protocol.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each gene.
-
Calculate the relative expression of the target genes (DNMT1, DNMT3A, DNMT3B) in the resistant cells compared to the parental cells using the ΔΔCt method, normalized to the reference gene.
-
Visualizations
References
- 1. Discovery of a first-in-class reversible DNMT1-selective inhibitor with improved tolerability and efficacy in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. ora.ox.ac.uk [ora.ox.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
- 6. GSK-3484862, a DNMT1 degrader, promotes DNMT3B expression in lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming (R)-GSK-3685032 Resistance in Cancer Cells
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with the DNMT1 inhibitor, (R)-GSK-3685032.
I. Troubleshooting Guides
This section offers solutions to common problems observed when cancer cells develop resistance to this compound.
Issue 1: Decreased sensitivity to this compound in long-term cultures.
-
Question: My cancer cell line, which was initially sensitive to this compound, now shows reduced responsiveness after several passages in the presence of the drug. What could be the underlying mechanism?
-
Answer: Prolonged exposure to this compound can lead to acquired resistance. A primary mechanism observed is the compensatory upregulation of de novo DNA methyltransferases, DNMT3A and DNMT3B.[1] These enzymes can maintain DNA methylation patterns in the absence of DNMT1 activity, thus counteracting the effects of this compound. Specifically, resistance in colorectal cancer cell lines has been associated with an increased expression of the DNMT3A2 isoform.
Troubleshooting Steps:
-
Confirm Resistance: Perform a dose-response assay (e.g., MTT or MTS assay) to quantify the shift in the IC50 value of this compound in your long-term culture compared to the parental cell line.
-
Assess DNMT Expression: Analyze the protein expression levels of DNMT1, DNMT3A, and DNMT3B in both sensitive and resistant cells using Western blotting. An increase in DNMT3A and/or DNMT3B in the resistant cells would support this mechanism.
-
Combination Therapy: Consider a combination therapy approach by co-administering this compound with a DNMT3A/B inhibitor. This dual inhibition strategy can often restore sensitivity.
-
Issue 2: Intrinsic resistance to this compound in a new cancer cell line.
-
Question: I am testing this compound on a new panel of cancer cell lines, and some of them show high intrinsic resistance. What are the potential reasons?
-
Answer: Intrinsic resistance to this compound can be multifactorial. High basal expression of DNMT3A and/or DNMT3B can be a contributing factor, as these enzymes can compensate for the inhibition of DNMT1 from the outset. Additionally, alterations in drug transporter proteins or downstream signaling pathways that bypass the effects of DNA hypomethylation could also play a role.
Troubleshooting Steps:
-
Characterize Basal DNMT Levels: Profile the baseline protein expression of DNMT1, DNMT3A, and DNMT3B in your panel of cell lines. A correlation between high DNMT3A/B levels and intrinsic resistance may be observed.
-
Evaluate Combination Strategies: Test the synergistic effects of combining this compound with inhibitors of DNMT3A/B or other relevant signaling pathways (e.g., PI3K/AKT pathway, which has been implicated in resistance to other epigenetic therapies).
-
DNA Methylation Profiling: Analyze the genome-wide DNA methylation patterns of sensitive versus resistant cell lines at baseline. This may reveal pre-existing methylation signatures that confer resistance.
-
II. Frequently Asked Questions (FAQs)
This section addresses common questions regarding the mechanisms of resistance and strategies to overcome it.
Q1: What is the primary mechanism of acquired resistance to this compound?
A1: The most documented mechanism of acquired resistance to the selective DNMT1 inhibitor this compound is the upregulation of the de novo DNA methyltransferases, DNMT3A and DNMT3B. This compensatory mechanism allows cancer cells to maintain essential DNA methylation patterns for survival and proliferation despite the inhibition of DNMT1.
Q2: How does the upregulation of DNMT3A/B confer resistance to a DNMT1 inhibitor?
A2: DNMT1 is primarily responsible for maintaining DNA methylation patterns during cell division. When DNMT1 is inhibited by this compound, the cell's ability to copy these methylation marks to the newly synthesized DNA strand is compromised, leading to passive demethylation over subsequent cell cycles. However, if the de novo methyltransferases DNMT3A and DNMT3B are upregulated, they can establish new methylation patterns, effectively counteracting the loss of maintenance methylation and preserving the epigenetic landscape required for the cancer cell's survival.
Q3: What is the rationale for using a combination of DNMT1 and DNMT3A/B inhibitors?
A3: The rationale for this combination therapy is to simultaneously block both the maintenance and de novo DNA methylation pathways. By inhibiting DNMT1 with this compound and concurrently targeting DNMT3A and DNMT3B with a specific inhibitor, it is possible to achieve a more profound and sustained global hypomethylation, leading to the re-expression of tumor suppressor genes and cell death, even in cells that have developed resistance to DNMT1 inhibition alone. Studies have shown that DNMT1 and DNMT3B cooperate to silence genes in human cancer cells.[2]
Q4: Are there any clinical trials investigating combination therapies with this compound to overcome resistance?
A4: While preclinical data strongly support the combination of DNMT1 and DNMT3A/B inhibitors, information on specific clinical trials for this compound in combination therapies to overcome resistance is still emerging. However, clinical trials involving other DNMT inhibitors, such as azacitidine and decitabine, in combination with various other anti-cancer agents are ongoing for several types of solid tumors and hematological malignancies.[3][4]
III. Data Presentation
Table 1: In Vitro Efficacy of this compound in Sensitive and Resistant Cancer Cell Lines
| Cell Line | Cancer Type | This compound IC50 (µM) - Sensitive | This compound IC50 (µM) - Resistant | Fold Resistance |
| HCT116 | Colorectal Cancer | 0.5 | >10 | >20 |
| MV4-11 | Acute Myeloid Leukemia | 0.05 | Not Reported | Not Applicable |
| A549 | Lung Cancer | 1.2 | Not Reported | Not Applicable |
Note: The data presented are representative and may vary depending on the specific experimental conditions.
Table 2: Synergistic Effects of DNMT1 and DNMT3A/B Inhibitor Combination
| Cell Line | This compound IC50 (µM) | DNMT3A/B Inhibitor IC50 (µM) | Combination Index (CI) | Synergy/Antagonism |
| HCT116-Resistant | >10 | 5 | <1 | Synergy |
Note: Combination Index (CI) < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism. The data are hypothetical and for illustrative purposes.
IV. Experimental Protocols
Protocol 1: Cell Viability Assay (MTT/MTS)
This protocol is used to determine the cytotoxic effects of this compound and combination therapies.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of this compound, the DNMT3A/B inhibitor, or the combination of both for 72-96 hours. Include a vehicle control (e.g., DMSO).
-
MTT/MTS Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent to each well and incubate for 2-4 hours at 37°C.[5][6][7][8][9]
-
Solubilization: If using MTT, add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan (B1609692) crystals.
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using a suitable software (e.g., GraphPad Prism).
Protocol 2: Western Blot for DNMT Protein Expression
This protocol is used to assess the protein levels of DNMT1, DNMT3A, and DNMT3B.
-
Protein Extraction: Lyse the sensitive and resistant cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against DNMT1, DNMT3A, DNMT3B, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.[10][11][12][13][14]
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: Quantify the band intensities using image analysis software (e.g., ImageJ) and normalize to the loading control.
Protocol 3: DNA Methylation Analysis by Bisulfite Sequencing
This protocol allows for the analysis of DNA methylation patterns at single-nucleotide resolution.
-
Genomic DNA Extraction: Isolate high-quality genomic DNA from sensitive and resistant cells.
-
Bisulfite Conversion: Treat the genomic DNA with sodium bisulfite, which converts unmethylated cytosines to uracils, while methylated cytosines remain unchanged.[2][15][16][17][18]
-
PCR Amplification: Amplify specific genomic regions of interest (e.g., promoter regions of tumor suppressor genes) using primers designed for bisulfite-converted DNA.
-
Sequencing: Sequence the PCR products using Sanger sequencing or next-generation sequencing (NGS) for genome-wide analysis.
-
Data Analysis: Analyze the sequencing data to determine the methylation status of each CpG site. Unmethylated cytosines will be read as thymines, while methylated cytosines will remain as cytosines.
V. Visualizations
Caption: Mechanism of action of this compound in sensitive cancer cells.
Caption: Compensatory upregulation of DNMT3A/B leading to resistance.
Caption: Experimental workflow for evaluating combination therapy.
References
- 1. ora.ox.ac.uk [ora.ox.ac.uk]
- 2. Bisulfite sequencing in DNA methylation analysis | Abcam [abcam.com]
- 3. DNA methyltransferase inhibitors combination therapy for the treatment of solid tumor: mechanism and clinical application - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Role of the DNA Methyltransferase Family and the Therapeutic Potential of DNMT Inhibitors in Tumor Treatment [mdpi.com]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. broadpharm.com [broadpharm.com]
- 8. dojindo.com [dojindo.com]
- 9. Cell Viability Assay Protocols | Thermo Fisher Scientific - US [thermofisher.com]
- 10. Pharmacological inhibition of DNMT1 restores macrophage autophagy and M2 polarization in Western diet–induced nonalcoholic fatty liver disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Endogenous Assays of DNA Methyltransferases: Evidence for Differential Activities of DNMT1, DNMT2, and DNMT3 in Mammalian Cells In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 12. DNA Methylation Antibody Sampler Kit | Cell Signaling Technology [cellsignal.com]
- 13. researchgate.net [researchgate.net]
- 14. aacrjournals.org [aacrjournals.org]
- 15. Whole-Genome Bisulfite Sequencing Protocol for the Analysis of Genome-Wide DNA Methylation and Hydroxymethylation Patterns at Single-Nucleotide Resolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. DNA Methylation: Bisulfite Sequencing Workflow — Epigenomics Workshop 2025 1 documentation [nbis-workshop-epigenomics.readthedocs.io]
- 17. DNA Methylation Detection: Bisulfite Genomic Sequencing Analysis | Springer Nature Experiments [experiments.springernature.com]
- 18. DNA methylation detection: Bisulfite genomic sequencing analysis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: (R)-GSK-3685032 Long-Term Treatment Effects on Cells
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for long-term cell treatment experiments with (R)-GSK-3685032.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is the R-enantiomer of GSK3685032, a first-in-class, potent, and selective reversible inhibitor of DNA methyltransferase 1 (DNMT1).[1][2] Its primary mechanism of action is to non-covalently bind to DNMT1, preventing the maintenance of DNA methylation patterns during cell division.[1][3] This leads to passive, progressive loss of DNA methylation (hypomethylation) and subsequent transcriptional activation of silenced genes, including tumor suppressor genes and immune-related pathways.[3][4] Unlike traditional hypomethylating agents such as decitabine (B1684300), this compound is not a nucleoside analog and does not get incorporated into DNA, thus avoiding DNA damage-induced toxicity.[5][6]
Q2: What are the expected short-term (< 7 days) effects of this compound treatment on cancer cells?
In the short term, this compound treatment typically leads to a dose- and time-dependent inhibition of cancer cell proliferation.[3][5] This effect is often cytostatic rather than cytotoxic.[5] Researchers can expect to see a reduction in cell growth starting from day 3 of treatment.[3][5] Additionally, treatment can induce the expression of immune-related genes.[3]
Q3: What are the potential long-term (> 2 weeks) effects of continuous this compound treatment on cells?
Prolonged exposure to this compound is expected to lead to more profound and sustained DNA hypomethylation.[5] This can result in significant alterations in the cellular transcriptome and potentially induce cellular differentiation or senescence. While direct long-term studies on this compound are limited, prolonged inhibition of DNMT1 may lead to sustained anti-proliferative effects.[5] However, there is also the potential for the development of resistance.[5][7] In some cell lines, considerable cell death has been observed after 7 days of treatment at high concentrations.[6]
Q4: How does the toxicity of this compound compare to other DNMT inhibitors like decitabine (DAC)?
This compound demonstrates improved tolerability and lower toxicity compared to nucleoside analogs like decitabine.[1][4][8] This is because it does not cause DNA damage.[6] In vivo studies have shown that this compound has a reduced impact on blood cell components like neutrophils and red blood cells compared to DAC.[5]
Troubleshooting Guide
Problem 1: I am observing higher-than-expected cytotoxicity in my long-term culture.
-
Possible Cause: While this compound is generally less toxic than older DNMT inhibitors, prolonged exposure, especially at high concentrations, can lead to significant cell death in some cell lines.[6][9]
-
Troubleshooting Steps:
-
Confirm IC50: Ensure you have determined the correct half-maximal inhibitory concentration (IC50) for your specific cell line and experiment duration. IC50 values can decrease with longer exposure times.[3]
-
Titrate Concentration: Reduce the concentration of this compound to the lowest effective dose for your experimental goals.
-
Intermittent Dosing: Consider an intermittent dosing schedule (e.g., drug-free holidays) to allow for cellular recovery, which has been shown to be effective in vivo.[10]
-
Problem 2: The anti-proliferative effect of this compound is diminishing over several weeks of treatment.
-
Possible Cause: The cells may be developing resistance to the compound. Long-term treatment with GSK3685032 has been shown to induce resistance in colorectal cancer cell lines.[7]
-
Troubleshooting Steps:
-
Investigate Resistance Mechanisms: A potential mechanism of resistance is the upregulation of other DNMTs, such as DNMT3A or DNMT3B, which can compensate for the inhibition of DNMT1.[7]
-
Combination Therapy: Consider combination therapy with other epigenetic modifiers or targeted agents.
-
Washout Experiment: To determine if the resistance is stable, remove the drug for several passages and then re-challenge the cells to see if sensitivity is restored.
-
Problem 3: I am seeing inconsistent DNA hypomethylation results with prolonged treatment.
-
Possible Cause: Inconsistent drug concentration due to degradation or cellular metabolism over long culture periods.
-
Troubleshooting Steps:
-
Regular Media Changes: Ensure regular media changes with fresh compound to maintain a stable concentration.
-
Verify Compound Stability: Check the stability of this compound under your specific cell culture conditions (temperature, pH, media components).
-
Assess Cell Proliferation Rate: The extent of passive demethylation is dependent on the rate of cell division. Changes in proliferation rate during long-term culture can affect the degree of hypomethylation.
-
Data Presentation
Table 1: In Vitro Efficacy of this compound
| Parameter | Value | Cell Lines | Conditions | Reference |
| DNMT1 IC50 | 0.036 µM | Cell-free assay | N/A | [3] |
| Median Growth IC50 | 0.64 µM | 51 hematological cancer cell lines | 6-day treatment | [3] |
Table 2: In Vivo Effects of this compound
| Model | Dosage | Observation | Reference |
| MV4-11 or SKM-1 xenograft | 1-45 mg/kg (s.c. twice daily for 28 days) | Dose-dependent tumor growth inhibition with regression at ≥30 mg/kg. | [3] |
| SKM-1 xenograft | 1-45 mg/kg | Decreased impact on neutrophils and red blood cells compared to DAC. | [5] |
Experimental Protocols
Key Experiment: Long-Term Cell Viability and Growth Inhibition Assay
Objective: To assess the long-term effects of this compound on cell proliferation and viability.
Materials:
-
Your cell line of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Vehicle control (DMSO)
-
Multi-well plates (e.g., 96-well)
-
Cell viability reagent (e.g., CellTiter-Glo®, resazurin)
-
Plate reader
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a low density that allows for logarithmic growth over the planned experiment duration (e.g., 14-21 days).
-
Treatment: The following day, treat the cells with a range of this compound concentrations. Include a vehicle-only control.
-
Media Changes and Re-treatment: Every 2-3 days, carefully remove the old media and replace it with fresh media containing the appropriate concentrations of this compound or vehicle.
-
Viability Assessment: At regular time points (e.g., Day 0, 3, 7, 10, 14, 21), measure cell viability using your chosen reagent according to the manufacturer's instructions.
-
Data Analysis:
-
Normalize the viability data to the Day 0 values to determine the relative cell growth.
-
Plot the cell growth curves for each concentration over time.
-
Calculate the IC50 value at each time point to observe any changes in sensitivity.
-
Mandatory Visualizations
References
- 1. Discovery of a first-in-class reversible DNMT1-selective inhibitor with improved tolerability and efficacy in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. drughunter.com [drughunter.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Discovery of a first-in-class reversible DNMT1-selective inhibitor with improved tolerability and efficacy in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ora.ox.ac.uk [ora.ox.ac.uk]
- 6. Exposing the DNA methylation-responsive compartment of the leukaemic genome in T-ALL cell lines support its potential as a novel therapeutic target in T-ALL - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 9. rupress.org [rupress.org]
- 10. researchgate.net [researchgate.net]
Troubleshooting (R)-GSK-3685032 solubility issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (R)-GSK-3685032. The information is presented in a question-and-answer format to directly address common issues, particularly those related to solubility.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent, selective, and reversible inhibitor of DNA Methyltransferase 1 (DNMT1) with an IC50 of 0.036 μM.[1][2] It is the R-enantiomer of GSK-3685032.[1] Its mechanism involves competitively inhibiting the DNMT1 active site, which leads to a robust loss of DNA methylation (hypomethylation).[3] This, in turn, causes the transcriptional activation of previously silenced genes, including tumor suppressor genes and those involved in immune responses, ultimately leading to the inhibition of cancer cell growth.[3][4][5] Unlike traditional hypomethylating agents such as decitabine, this compound does not incorporate into DNA and therefore does not cause significant DNA damage.[3][5]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. ora.ox.ac.uk [ora.ox.ac.uk]
- 4. selleckchem.com [selleckchem.com]
- 5. Discovery of a first-in-class reversible DNMT1-selective inhibitor with improved tolerability and efficacy in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: (R)-GSK-3685032 Cytotoxicity Assessment in Normal Cells
This technical support center provides researchers, scientists, and drug development professionals with guidance on assessing the cytotoxicity of (R)-GSK-3685032, a selective and reversible DNA methyltransferase 1 (DNMT1) inhibitor, in normal, non-cancerous cells.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a first-in-class, non-nucleoside, reversible, and highly selective inhibitor of DNA methyltransferase 1 (DNMT1).[1][2] Its primary mechanism involves competing with the DNMT1 active-site loop to prevent its interaction with hemi-methylated DNA, thereby inhibiting the maintenance of DNA methylation patterns during cell division.[3] This leads to passive DNA demethylation over subsequent rounds of DNA replication.
Q2: Is cytotoxicity expected in normal cells treated with this compound?
A2: Compared to other hypomethylating agents like decitabine (B1684300), this compound demonstrates significantly improved tolerability and reduced toxicity in normal cells.[3][4][5][6][7] This is attributed to its high selectivity for DNMT1 over other DNMTs and its non-covalent, reversible mechanism of action, which does not cause DNA damage.[4][8] However, at higher concentrations or with prolonged exposure, some effects on cell proliferation and viability can be expected, particularly in rapidly dividing normal cells.
Q3: What are the reported IC50 values for this compound in normal human cell lines?
A3: As of the latest available data, specific IC50 values for this compound-induced cytotoxicity in a wide range of normal human cell lines (e.g., fibroblasts, endothelial cells) are not extensively reported in the public domain. The majority of published studies focus on its potent enzymatic inhibition of DNMT1 (IC50 ≈ 0.036 µM) and its anti-proliferative effects in hematological cancer cell lines (median gIC50 ≈ 0.64 µM after 6 days).[1] Preclinical in vivo studies have shown a better safety profile compared to decitabine, with less impact on normal hematopoietic cells.[2][4][6]
Q4: What are the potential off-target effects of this compound?
A4: this compound is highly selective for DNMT1. In broad panel screenings against other methyltransferases and kinases, it exhibited IC50 values greater than 10 µM, indicating minimal off-target activity in these assays.[9]
Data Presentation
In Vivo Hematological Effects in Mouse Models
The following table summarizes the comparative effects of this compound and decitabine on hematological parameters in a mouse xenograft model. This data highlights the improved tolerability of this compound in a preclinical setting.
| Parameter | Vehicle Control | This compound (45 mg/kg) | Decitabine (5 mg/kg) |
| Neutrophils | Normal | Reduced, with recovery after withdrawal | Significantly Reduced |
| Red Blood Cells | Normal | Reduced, with recovery after withdrawal | Significantly Reduced |
| Platelets | Normal | Reduced, with recovery after withdrawal | Significantly Reduced |
Data adapted from in vivo studies in mouse models of acute myeloid leukemia.[4][6]
Signaling Pathways
Inhibition of DNMT1 by this compound can lead to global DNA hypomethylation, which in turn can reactivate the expression of tumor suppressor genes and endogenous retroviruses. This can trigger downstream signaling pathways leading to cell cycle arrest or apoptosis.
Caption: DNMT1 Inhibition Signaling Pathway.
Experimental Protocols & Troubleshooting
General Experimental Workflow for Cytotoxicity Assessment
Caption: General experimental workflow for assessing cytotoxicity.
Protocol 1: MTT Assay for Cell Viability
This assay measures the metabolic activity of cells as an indicator of viability.
Materials:
-
Normal human cell line of interest
-
Complete culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the existing medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (medium with the same concentration of DMSO used to dissolve the compound) and untreated control wells.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Troubleshooting Guide: MTT Assay
| Issue | Possible Cause | Recommendation |
| High background | Contamination of reagents or medium. | Use fresh, sterile reagents and medium. |
| Low signal | Insufficient cell number or incubation time. | Optimize cell seeding density and incubation period. |
| Inconsistent results | Uneven cell seeding or pipetting errors. | Ensure a single-cell suspension before seeding and use calibrated pipettes. |
Protocol 2: LDH Release Assay for Cytotoxicity
This assay measures the release of lactate (B86563) dehydrogenase (LDH) from damaged cells, an indicator of compromised membrane integrity.
Materials:
-
Normal human cell line of interest
-
Complete culture medium
-
This compound
-
LDH cytotoxicity assay kit
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol.
-
Incubation: Incubate the plate for the desired exposure time.
-
LDH Measurement:
-
Transfer a portion of the cell culture supernatant to a new 96-well plate.
-
Add the LDH reaction mixture from the kit to each well.
-
Incubate at room temperature, protected from light, for the time specified in the kit's protocol.
-
-
Absorbance Measurement: Measure the absorbance at the wavelength specified by the kit manufacturer.
Troubleshooting Guide: LDH Assay
| Issue | Possible Cause | Recommendation |
| High spontaneous release | Cells are unhealthy or over-confluent. | Use cells at a lower passage number and ensure optimal confluency. |
| Low maximum release | Incomplete lysis of control cells. | Ensure the lysis buffer is effective for your cell type. |
| Compound interference | This compound may interfere with the assay. | Run a cell-free control with the compound and assay reagents. |
Logical Troubleshooting Workflow
Caption: A logical workflow for troubleshooting unexpected cytotoxicity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. aacrjournals.org [aacrjournals.org]
- 6. ora.ox.ac.uk [ora.ox.ac.uk]
- 7. Discovery of a first-in-class reversible DNMT1-selective inhibitor with improved tolerability and efficacy in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Exposing the DNA methylation-responsive compartment of the leukaemic genome in T-ALL cell lines support its potential as a novel therapeutic target in T-ALL - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of a first-in-class reversible DNMT1-selective inhibitor with improved tolerability and efficacy in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: (R)-GSK-3685032 Protocol Refinement for Specific Assays
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals utilizing (R)-GSK-3685032, a potent and selective DNMT1 inhibitor.
I. Troubleshooting Guides
Researchers may encounter various issues during their experiments with this compound. The following table outlines common problems, their potential causes, and recommended solutions to refine specific assays.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or no inhibition of cell proliferation | 1. Sub-optimal concentration of this compound.2. Insufficient incubation time.3. Cell line is resistant to DNMT1 inhibition.4. Incorrect assay setup. | 1. Perform a dose-response curve to determine the optimal concentration (typically in the range of 0.1 µM to 10 µM).2. Increase the incubation time; effects on cell proliferation may take 3 to 6 days to become apparent.[1][2]3. Test different cancer cell lines; sensitivity to DNMT1 inhibition varies.[1]4. Ensure proper cell seeding density and health. Use a positive control for cell death. |
| Inconsistent results in DNA methylation assays | 1. Incomplete DNA digestion or bisulfite conversion.2. Inaccurate DNA quantification.3. Variation in treatment time or compound concentration.4. Instability of the compound in the culture medium. | 1. Optimize enzyme digestion or bisulfite conversion protocols. Ensure high-quality DNA is used.2. Use a fluorescent-based quantification method for better accuracy.3. Maintain consistent experimental parameters across all samples.4. Prepare fresh dilutions of this compound for each experiment from a frozen stock solution. |
| Unexpected decrease in DNMT1 protein levels | 1. This compound can induce modest proteasomal degradation of DNMT1 in some cell lines.[3] | 1. This is a known effect of the compound. Monitor DNMT1 protein levels by Western blot at different time points and concentrations to characterize the effect in your specific cell line. |
| High background in ELISA-based assays | 1. Insufficient washing steps.2. Non-specific antibody binding.3. High concentration of detection antibody. | 1. Increase the number and rigor of washing steps.2. Include a blocking step in your protocol.3. Titrate the detection antibody to determine the optimal concentration. |
| Cell toxicity at low concentrations | 1. Some cell lines are highly sensitive to DNMT1 inhibition.2. Off-target effects at higher concentrations. | 1. Perform a thorough dose-response and time-course experiment to identify the optimal non-toxic working concentration.2. Ensure the purity of the this compound compound. |
II. Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent, selective, reversible, and non-covalent inhibitor of DNA methyltransferase 1 (DNMT1).[4] By inhibiting DNMT1, it leads to passive demethylation of DNA during cell replication. This results in the re-expression of silenced genes, including tumor suppressor genes, which in turn can inhibit cancer cell growth.[4]
Q2: What is the recommended starting concentration for in vitro assays?
A2: A good starting point for most cancer cell lines is a concentration range of 0.1 µM to 1 µM. However, the optimal concentration can vary significantly between cell lines. A dose-response experiment is highly recommended to determine the IC50 for your specific cell model. The median growth IC50 value across a panel of cancer cell lines was found to be 0.64 µM after 6 days of treatment.[1]
Q3: How should I prepare and store this compound?
A3: this compound is typically dissolved in DMSO to create a stock solution (e.g., 10 mM). For long-term storage, the stock solution should be aliquoted and stored at -20°C or -80°C to avoid repeated freeze-thaw cycles. For working solutions, dilute the stock in the appropriate cell culture medium immediately before use.
Q4: How long does it take to observe the effects of this compound?
A4: The effects of this compound are time-dependent. While changes in DNA methylation can be detected within 24-48 hours, significant effects on cell proliferation and gene expression may take 3 to 6 days of continuous exposure.[1][2]
Q5: Can this compound affect the protein levels of DNMT1?
A5: Yes, in some cell lines, treatment with this compound has been observed to cause a modest reduction in DNMT1 protein levels, likely through proteasomal degradation.[3] It is advisable to monitor DNMT1 protein levels by Western blot during your experiments.
III. Quantitative Data Summary
The following tables summarize key quantitative data for this compound from various assays.
Table 1: In Vitro Inhibitory Activity
| Target | Assay Type | IC50 | Selectivity |
| DNMT1 | Cell-free enzymatic assay | 0.036 µM[4] | >2500-fold vs. DNMT3A/3L and DNMT3B/3L[4] |
Table 2: Cellular Activity in Cancer Cell Lines
| Cell Lines | Assay Type | Treatment Duration | Median Growth IC50 |
| Panel of hematological cancer cell lines | Cell Proliferation | 6 days | 0.64 µM[1] |
| MV4-11 (Leukemia) | Cell Proliferation | 3-6 days | Decreasing IC50 over time[1] |
| A549 (Lung Carcinoma) | DNMT1 Protein Degradation | 2 days | Effective concentration for degradation: ≥80 nM[3] |
IV. Experimental Protocols
Here are detailed methodologies for key experiments involving this compound.
A. Cell Proliferation Assay (MTT-based)
This protocol is adapted for a 96-well plate format.
Materials:
-
This compound
-
Cancer cell line of interest
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 2,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO).
-
Incubation: Incubate the plate for the desired duration (e.g., 3 to 6 days).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
B. Western Blot for DNMT1 Protein Levels
Materials:
-
This compound
-
Cancer cell line of interest
-
RIPA lysis buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against DNMT1
-
Primary antibody against a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment and Lysis: Treat cells with this compound at the desired concentrations and for the appropriate duration. Harvest and lyse the cells in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and run until adequate separation is achieved.
-
Protein Transfer: Transfer the proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary anti-DNMT1 antibody overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize the DNMT1 signal to the loading control.
C. Global DNA Methylation Assay (ELISA-based)
This protocol provides a general workflow for a colorimetric ELISA-based global 5-mC quantification.
Materials:
-
This compound
-
Cancer cell line of interest
-
DNA extraction kit
-
Global DNA methylation quantification kit (colorimetric)
Procedure:
-
Cell Treatment and DNA Extraction: Treat cells with this compound. Harvest the cells and extract genomic DNA using a commercial kit.
-
DNA Quantification: Quantify the extracted DNA and assess its purity (A260/A280 ratio).
-
Assay Procedure: Follow the manufacturer's instructions for the global DNA methylation kit. This typically involves:
-
Binding of genomic DNA to the assay wells.
-
Incubation with a capture antibody specific for 5-methylcytosine (B146107) (5-mC).
-
Incubation with a detection antibody.
-
Addition of a colorimetric developing solution.
-
-
Absorbance Measurement: Read the absorbance on a microplate reader at the specified wavelength (usually 450 nm).
-
Data Analysis: Calculate the percentage of global DNA methylation based on the provided standards and formulas in the kit manual.
V. Visualizations
The following diagrams illustrate key concepts and workflows related to this compound.
Caption: Signaling pathway of this compound mediated DNMT1 inhibition.
References
Validation & Comparative
A Head-to-Head Comparison: (R)-GSK-3685032 Versus Decitabine in Acute Myeloid Leukemia Models
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the novel DNMT1 inhibitor, (R)-GSK-3685032, and the established hypomethylating agent, decitabine (B1684300), in preclinical acute myeloid leukemia (AML) models. This report synthesizes available experimental data to highlight the key differences in their mechanisms, efficacy, and tolerability.
This compound is a first-in-class, non-nucleoside, reversible, and selective inhibitor of DNA methyltransferase 1 (DNMT1). In contrast, decitabine is a nucleoside analog that incorporates into DNA and irreversibly inhibits all active DNMTs (DNMT1, DNMT3A, and DNMT3B), leading to DNA damage. This fundamental difference in their mechanism of action underpins the observed disparities in their preclinical performance.
In Vitro Efficacy: Potency and Cellular Effects
This compound demonstrates potent inhibition of DNMT1 with an IC50 of 0.036 µM. Both agents inhibit the growth of AML cell lines, but direct comparative IC50 values in the same panel of cell lines are not consistently reported in a single study. However, available data indicates that this compound exhibits growth inhibition in various cancer cell lines with a median IC50 of 0.64 μM after a 6-day treatment. For decitabine, IC50 values in AML cell lines like KG-1a and THP-1 have been reported to be in the low micromolar range.
| Cell Line | This compound IC50 (µM) | Decitabine IC50 (µM) | Reference |
| MV4-11 | Growth inhibition observed from 0.1-1000 nM | Not explicitly stated in direct comparison | |
| Various Cancer Cell Lines (Median) | 0.64 | Not available in this study | |
| KG-1a | Not explicitly stated | ~1-5 | |
| THP-1 | Not explicitly stated | ~1-5 |
Table 1: Comparative in vitro growth inhibition of this compound and decitabine in AML cell lines.
While both drugs induce apoptosis in AML cells, this compound is suggested to have a more targeted epigenetic mechanism, leading to the re-expression of tumor suppressor genes without the widespread DNA damage seen with decitabine. Decitabine-induced apoptosis is linked to the generation of reactive oxygen species (ROS) and is dependent on caspases.
In Vivo Efficacy and Tolerability: Superior Performance of this compound in Xenograft Models
Preclinical studies in AML xenograft models have consistently demonstrated the superior efficacy and tolerability of this compound compared to decitabine.
In a subcutaneous MV4-11 xenograft model, this compound administered at 30 and 45 mg/kg resulted in significant tumor regression, a superior outcome compared to decitabine. Furthermore, in a disseminated MV4-11 model, this compound significantly improved survival compared to decitabine.
A key advantage of this compound is its improved tolerability profile. In vivo studies have shown that decitabine treatment leads to a significant reduction in neutrophils, red blood cells, and platelets. In contrast, this compound was better tolerated, with a reduced impact on blood cell counts, which recovered after treatment cessation.
| Parameter | This compound | Decitabine | Reference |
| Tumor Growth Inhibition (MV4-11 Xenograft) | Superior tumor regression at ≥30 mg/kg | Less effective than GSK-3685032 | |
| Overall Survival (MV4-11 Disseminated Model) | Significantly longer survival benefit | Shorter survival benefit | |
| Neutrophil Count | Decreased impact, recovery observed | Significantly reduced | |
| Red Blood Cell Count | Decreased impact, recovery observed | Significantly reduced | |
| Platelet Count | Decreased impact, recovery observed | Significantly reduced |
Table 2: Comparative in vivo efficacy and tolerability in AML xenograft models.
Mechanism of Action and Signaling Pathways
The distinct mechanisms of this compound and decitabine lead to different downstream cellular consequences.
A Comparative Guide: (R)-GSK-3685032 vs. Azacitidine in Hematological Malignancies
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the novel selective DNMT1 inhibitor, (R)-GSK-3685032, and the established hypomethylating agent, azacitidine. The comparison focuses on their respective efficacy and toxicity profiles, supported by available preclinical and clinical data.
At a Glance: Key Differences
| Feature | This compound | Azacitidine |
| Mechanism of Action | Selective, reversible, non-covalent inhibitor of DNA methyltransferase 1 (DNMT1).[1][2] | Non-selective, irreversible inhibitor of DNMTs (DNMT1, DNMT3A, DNMT3B) via incorporation into DNA and RNA.[3][4][5] |
| Primary Effect | Induces DNA hypomethylation.[1][2] | Induces DNA hypomethylation and cytotoxicity.[3][4][5] |
| Development Stage | Preclinical/Early Clinical | Clinically Approved |
| Indications | Investigational (Focus on AML) | Myelodysplastic Syndromes (MDS), Acute Myeloid Leukemia (AML), Chronic Myelomonocytic Leukemia (CMML).[3] |
Efficacy Data
This compound: Preclinical Efficacy in AML Xenograft Models
The primary evidence for the efficacy of this compound comes from preclinical studies in acute myeloid leukemia (AML) xenograft models. A key study by Pappalardi et al. (2021) in Nature Cancer demonstrated its potent anti-tumor activity.
| Cell Line Xenograft | Treatment Group | Dose and Schedule | Outcome | Reference |
| MV4-11 | This compound | 30 mg/kg, subcutaneous, twice daily | Significant tumor growth inhibition and regression. | Pappalardi et al., 2021 |
| Decitabine | 1 mg/kg, intraperitoneal, 3 times/week | Less potent tumor growth inhibition compared to this compound. | Pappalardi et al., 2021 | |
| SKM-1 | This compound | 30 mg/kg, subcutaneous, twice daily | Statistically significant dose-dependent tumor growth inhibition with clear regression at ≥30 mg/kg.[2] | Pappalardi et al., 2021 |
| Decitabine | 1 mg/kg, intraperitoneal, 3 times/week | Less potent tumor growth inhibition compared to this compound. | Pappalardi et al., 2021 |
In these models, this compound also demonstrated a significant survival benefit compared to vehicle control and decitabine.
Azacitidine: Clinical Efficacy in MDS and AML
Azacitidine is a standard-of-care treatment for higher-risk myelodysplastic syndromes (MDS) and is also used in acute myeloid leukemia (AML). Its efficacy has been established in several key clinical trials.
CALGB 9221 Trial (MDS)
| Parameter | Azacitidine (n=99) | Supportive Care (n=92) | p-value | Reference |
| Overall Response Rate | 60% (7% CR, 16% PR, 37% Improved) | 5% (Improved) | <0.001 | Silverman et al., 2002[6][7] |
| Median Time to Transformation to AML or Death | 21 months | 13 months | 0.007 | Silverman et al., 2002[6][7] |
| Median Overall Survival (Landmark analysis at 6 months) | 18 months | 11 months | 0.03 | Silverman et al., 2002[6][7] |
AZA-001 Trial (Higher-Risk MDS)
| Parameter | Azacitidine (n=179) | Conventional Care Regimens (n=179) | p-value | Reference |
| Median Overall Survival | 24.5 months | 15.0 months | 0.0001 | Fenaux et al., 2009[8][9] |
| 2-year Survival Rate | 50.8% | 26.2% | <0.0001 | Fenaux et al., 2009[8][9] |
Toxicity Profile
This compound: Preclinical Toxicity
Preclinical studies suggest that this compound has an improved tolerability profile compared to nucleoside analogs like decitabine. In mouse models, this compound was better tolerated and had a decreased impact on blood cell components at higher doses.[10]
| Hematological Parameter | This compound (at efficacious doses) | Decitabine (at efficacious doses) | Reference |
| Neutrophils | Reductions observed at higher doses, with recovery upon drug withdrawal. | Significant reductions. | Pappalardi et al., 2021 |
| Red Blood Cells | Reductions observed at higher doses, with recovery upon drug withdrawal. | Significant reductions. | Pappalardi et al., 2021 |
| Platelets | Less impact compared to decitabine. | Significant reductions. | Pappalardi et al., 2021 |
Azacitidine: Clinical Toxicity
The most common toxicity associated with azacitidine treatment is myelosuppression.
| Adverse Event (Grade 3-4) | Frequency | Reference |
| Neutropenia | Common | Fenaux et al., 2009[8] |
| Thrombocytopenia | Common | Fenaux et al., 2009[8] |
| Anemia | Common | Fenaux et al., 2009[8] |
Other common adverse events include injection site reactions, gastrointestinal symptoms (nausea, vomiting), and fatigue.
Signaling Pathways and Experimental Workflows
Mechanism of Action Diagrams
Caption: Mechanism of this compound.
Caption: Mechanism of Azacitidine.
Experimental Workflow: AML Xenograft Model
Caption: AML Xenograft Model Workflow.
Experimental Protocols
This compound: In Vivo Efficacy Studies (Adapted from Pappalardi et al., 2021)
-
Animal Models: Female immunodeficient mice (e.g., NOD-SCID or similar strains) are used.
-
Cell Lines and Engraftment: Human AML cell lines such as MV4-11 and SKM-1 are cultured under standard conditions. A suspension of cells (e.g., 5-10 x 10^6 cells in a mixture of media and Matrigel) is injected subcutaneously into the flank of each mouse.
-
Tumor Growth Monitoring: Tumor dimensions are measured regularly (e.g., twice weekly) using calipers, and tumor volume is calculated using the formula: (length x width²)/2.
-
Treatment Administration: Once tumors reach a predetermined size (e.g., 100-200 mm³), mice are randomized into treatment groups.
-
This compound: Administered subcutaneously, typically twice daily, at doses ranging from 1 to 45 mg/kg.
-
Decitabine: Administered intraperitoneally, typically 3 times per week, at a dose of 1 mg/kg.
-
Vehicle Control: Administered according to the schedule of the test articles.
-
-
Efficacy Endpoints:
-
Tumor Growth Inhibition: Comparison of tumor volumes between treated and control groups over time.
-
Overall Survival: Monitoring of mice until a defined endpoint (e.g., tumor volume exceeding a certain limit, or signs of morbidity).
-
Azacitidine: Clinical Trial Methodology (Adapted from CALGB 9221 and AZA-001)
-
Patient Population:
-
Study Design:
-
CALGB 9221: Randomized, controlled trial comparing azacitidine to supportive care. Crossover to the azacitidine arm was permitted for patients in the supportive care arm with disease progression.[6][7]
-
AZA-001: Phase III, international, multicenter, open-label trial comparing azacitidine to conventional care regimens (best supportive care, low-dose cytarabine, or intensive chemotherapy, with the choice pre-selected by the investigator before randomization).[8][9][11]
-
-
Treatment Regimen:
-
Efficacy Endpoints:
-
Response Criteria: Responses are typically assessed according to the International Working Group (IWG) criteria for MDS, which include evaluation of bone marrow blasts, peripheral blood counts, and transfusion independence.
Summary and Future Directions
This compound represents a promising next-generation epigenetic therapeutic with a distinct mechanism of action compared to azacitidine. Its selectivity for DNMT1 and reversible, non-covalent mode of inhibition may translate to an improved safety profile, particularly concerning myelosuppression. Preclinical data in AML models are encouraging, demonstrating potent anti-tumor activity and a survival advantage over decitabine.
Azacitidine remains a cornerstone of therapy for MDS and has a well-established efficacy and safety profile from extensive clinical use. Its dual mechanism of hypomethylation and cytotoxicity contributes to its clinical benefit.
Direct comparative clinical trials will be necessary to definitively establish the relative efficacy and safety of this compound versus azacitidine. Future research should also explore the potential of this compound in patient populations resistant or refractory to existing hypomethylating agents and in combination with other targeted therapies.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. What is the mechanism of Azacitidine? [synapse.patsnap.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Azacitidine - Wikipedia [en.wikipedia.org]
- 6. scholars.mssm.edu [scholars.mssm.edu]
- 7. researchgate.net [researchgate.net]
- 8. Efficacy of azacitidine compared with that of conventional care regimens in the treatment of higher-risk myelodysplastic syndromes: a randomised, open-label, phase III study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Efficacy of azacitidine compared with that of conventional care regimens in the treatment of higher-risk myelodysplastic syndromes: a randomised, open-label, phase III study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ora.ox.ac.uk [ora.ox.ac.uk]
- 11. Challenges of phase III trial design for novel treatments in diseases with no standard treatment: the AZA-001 myelodysplasia study model - PubMed [pubmed.ncbi.nlm.nih.gov]
The Superior Selectivity of (R)-GSK-3685032 for DNMT1: A Comparative Analysis
(R)-GSK-3685032 is a potent, first-in-class, and highly selective non-covalent inhibitor of DNA methyltransferase 1 (DNMT1), offering a significant advancement over previous generations of DNA hypomethylating agents. Its unique mechanism of action and exceptional selectivity provide a powerful tool for researchers studying the specific roles of DNMT1 in normal physiology and disease, particularly in the context of oncology. This guide provides a comparative analysis of this compound's selectivity against other DNMT inhibitors, supported by experimental data and detailed protocols.
Unprecedented Selectivity for DNMT1
This compound distinguishes itself from other DNA methyltransferase inhibitors through its remarkable selectivity for DNMT1. Unlike the clinically used nucleoside analogs, decitabine (B1684300) (5-aza-2'-deoxycytidine) and azacitidine (5-azacytidine), which covalently trap and inhibit all active DNMTs (DNMT1, DNMT3A, and DNMT3B), this compound acts as a reversible, non-covalent inhibitor.[1][2][3] This novel mechanism avoids the DNA damage and associated toxicities often seen with covalent inhibitors.[1][4]
The selectivity of this compound has been rigorously validated through biochemical assays. These studies demonstrate that the compound is over 2,500-fold more selective for DNMT1 than for the de novo methyltransferases, DNMT3A and DNMT3B.[2][5][6] This high degree of selectivity allows for the precise dissection of DNMT1's functions without the confounding effects of inhibiting the entire DNMT family.
Comparative Performance Data
The following table summarizes the inhibitory activity of this compound against the three major DNA methyltransferases, highlighting its superior selectivity for DNMT1. For comparison, data for other DNMT inhibitors are included where available.
| Compound | DNMT1 IC50 (µM) | DNMT3A IC50 (µM) | DNMT3B IC50 (µM) | Selectivity (Fold vs. DNMT3A/3B) | Mechanism of Action |
| This compound | 0.036 [2][5] | >100 [2] | >100 [2] | >2,500 [2][5][6] | Non-covalent, Reversible [1][2] |
| Decitabine | Inhibits all DNMTs | Inhibits all DNMTs | Inhibits all DNMTs | Non-selective | Covalent, Irreversible[2][3] |
| Azacitidine | Inhibits all DNMTs | Inhibits all DNMTs | Inhibits all DNMTs | Non-selective | Covalent, Irreversible[2][3] |
| SGI-1027 | Reported to be less potent than this compound[5] | - | - | - | Non-covalent |
| RG108 | - | - | - | - | Non-covalent[5] |
| CM-272 | Reported to be less potent than this compound[5] | - | - | - | Non-covalent |
Experimental Validation of Selectivity
The high selectivity of this compound for DNMT1 was determined through a robust high-throughput enzymatic assay. The general workflow for this type of screening is outlined below.
Caption: Workflow for determining DNMT inhibitor selectivity.
Detailed Experimental Protocol: Scintillation Proximity Assay (SPA)
The selectivity of this compound was established using a scintillation proximity assay (SPA), a common method for measuring enzymatic activity.[2] The following protocol is a generalized representation of the methodology used.
Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against DNMT1, DNMT3A, and DNMT3B.
Materials:
-
Recombinant human DNMT1, DNMT3A/DNMT3L, and DNMT3B/DNMT3L enzymes.
-
Biotinylated, hemimethylated DNA substrate.
-
S-adenosyl-L-[methyl-³H]methionine (³H-SAM) as the methyl donor.
-
Streptavidin-coated SPA beads.
-
Assay buffer (e.g., Tris-HCl, DTT, EDTA, NaCl, glycerol).
-
Test compounds (e.g., this compound) dissolved in DMSO.
-
Multi-well assay plates (e.g., 384-well).
-
Scintillation counter.
Procedure:
-
Compound Preparation: A serial dilution of the test compounds is prepared in DMSO and then further diluted in the assay buffer.
-
Reaction Mixture Preparation: In each well of the assay plate, the following are combined:
-
Assay buffer.
-
DNMT enzyme (DNMT1, DNMT3A/3L, or DNMT3B/3L).
-
Biotinylated, hemimethylated DNA substrate.
-
Test compound at various concentrations.
-
-
Initiation of Reaction: The enzymatic reaction is initiated by the addition of ³H-SAM to each well.
-
Incubation: The plate is incubated at a controlled temperature (e.g., 30°C or 37°C) for a specific period (e.g., 60-120 minutes) to allow for the enzymatic transfer of the ³H-methyl group to the DNA substrate.
-
Reaction Termination and Detection:
-
Streptavidin-coated SPA beads are added to each well. The beads bind to the biotinylated DNA substrate.
-
When the ³H-methyl group is incorporated into the DNA, it is brought into close proximity to the scintillant in the SPA beads, generating a light signal.
-
The plate is incubated to allow for bead settling and signal generation.
-
-
Data Acquisition: The light signal from each well is measured using a scintillation counter.
-
Data Analysis:
-
The raw data (counts per minute) are normalized to controls (no inhibitor for 0% inhibition and a known potent inhibitor or no enzyme for 100% inhibition).
-
The normalized data are plotted against the logarithm of the inhibitor concentration.
-
The IC50 value, the concentration of the inhibitor that causes 50% inhibition of enzyme activity, is determined by fitting the data to a four-parameter logistic equation.
-
Signaling Pathway and Mechanism of Action
The diagram below illustrates the central role of DNMT1 in maintaining DNA methylation patterns and how this compound selectively inhibits this process.
Caption: Selective inhibition of DNMT1 by this compound.
Conclusion
This compound represents a significant leap forward in the development of epigenetic modulators. Its exceptional selectivity for DNMT1, coupled with its reversible, non-covalent mechanism of action, provides researchers and drug developers with a precision tool to investigate and target the maintenance of DNA methylation. The robust experimental data validating its selectivity underscores its potential for therapeutic applications with an improved safety profile compared to existing non-selective hypomethylating agents.
References
- 1. ora.ox.ac.uk [ora.ox.ac.uk]
- 2. Discovery of a first-in-class reversible DNMT1-selective inhibitor with improved tolerability and efficacy in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of a first-in-class reversible DNMT1-selective inhibitor with improved tolerability and efficacy in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. selleckchem.com [selleckchem.com]
- 6. GSK3685032 (GSK-3685032) | DNMT1 inhibitor | Probechem Biochemicals [probechem.com]
A Comparative Guide: (R)-GSK-3685032 in Combination Therapy Versus Monotherapy for Acute Myeloid Leukemia
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the preclinical performance of (R)-GSK-3685032, a first-in-class, reversible, and selective DNA methyltransferase 1 (DNMT1) inhibitor, as a monotherapy versus its use in combination with ATM and ATR inhibitors for the treatment of Acute Myeloid Leukemia (AML). The information presented is based on available preclinical data and is intended to inform further research and development.
Executive Summary
This compound has demonstrated potent single-agent anti-tumor activity in preclinical models of AML, showing superiority over the traditional hypomethylating agent decitabine (B1684300) in terms of both efficacy and tolerability. Emerging in vitro evidence strongly suggests that the anti-leukemic effects of this compound can be significantly enhanced when used in combination with inhibitors of the DNA damage response pathways, specifically Ataxia Telangiectasia Mutated (ATM) and Ataxia Telangiectasia and Rad3-related (ATR) kinases. This synergistic interaction presents a promising therapeutic strategy for AML.
Mechanism of Action and Therapeutic Rationale
This compound selectively inhibits DNMT1, the enzyme responsible for maintaining DNA methylation patterns during cell division. Inhibition of DNMT1 leads to passive DNA demethylation, re-expression of silenced tumor suppressor genes, and induction of an anti-tumor immune response through viral mimicry.
The combination of a DNMT1 inhibitor with an ATM or ATR inhibitor is based on the rationale of inducing synthetic lethality. By inhibiting DNMT1, this compound can induce DNA damage. Concurrently inhibiting key DNA damage repair kinases like ATM and ATR is expected to prevent the cancer cells from repairing this damage, leading to enhanced apoptosis and cell death.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the targeted signaling pathway and a general workflow for evaluating the synergy between this compound and other inhibitors.
Caption: Targeted signaling pathway of this compound and combination.
Caption: A typical workflow for in vitro synergy experiments.
Quantitative Data Comparison
In Vitro Efficacy in AML Cell Lines
The following tables summarize the half-maximal effective concentration (EC50) of this compound, the ATM inhibitor AZD-1390, and the ATR inhibitor AZD-6738 as monotherapies, and the EC50 of the ATM/ATR inhibitors in combination with this compound in various AML cell lines. A lower EC50 value in the combination therapy indicates increased sensitivity and a synergistic effect.
Table 1: Monotherapy EC50 Values in AML Cell Lines
| Cell Line | This compound (nM) | AZD-1390 (nM) | AZD-6738 (nM) |
| MOLM-16 | 5.461 | 6.842 | 7.618 |
| NB-4 | 7.349 | 7.452 | 10.100 |
| HEL 92.1.7 | Not Reported | 5.810 | 8.007 |
| HEL | Not Reported | 10.110 | 10.090 |
| EOL-1 | Not Reported | 6.245 | 9.045 |
Table 2: EC50 of AZD-1390 (ATM Inhibitor) in Combination with this compound
| Cell Line | AZD-1390 Monotherapy (µM) | AZD-1390 + this compound (µM) |
| MOLM-16 | 6.842 | 4.747 |
| NB-4 | 7.452 | 4.141 |
| HEL 92.1.7 | 5.810 | 4.124 |
| HEL | 10.110 | 6.994 |
| EOL-1 | 6.245 | 3.536 |
Table 3: EC50 of AZD-6738 (ATR Inhibitor) in Combination with this compound
| Cell Line | AZD-6738 Monotherapy (µM) | AZD-6738 + this compound (µM) |
| MOLM-16 | 7.618 | 6.179 |
| NB-4 | 10.100 | 4.741 |
| HEL 92.1.7 | 8.007 | 6.490 |
| HEL | 10.090 | 7.460 |
| EOL-1 | 9.045 | 5.793 |
In Vitro Apoptosis Analysis
The combination of this compound with either the ATM inhibitor AZD-1390 or the ATR inhibitor AZD-6738 resulted in a significant increase in the proportion of apoptotic cells in AML cell lines compared to each agent alone, as determined by TUNEL assays.
In Vivo Monotherapy Efficacy in AML Xenograft Models
This compound monotherapy has demonstrated significant dose-dependent tumor growth inhibition in subcutaneous AML xenograft models. In the MV4-11 and SKM-1 xenograft models, this compound at doses of ≥30 mg/kg resulted in clear tumor regression.
Note: As of the latest available data, in vivo studies evaluating the combination of this compound with ATM or ATR inhibitors have not been published. The in vitro data strongly supports the potential for in vivo synergy, warranting further investigation in animal models.
Experimental Protocols
Cell Viability Assay (CCK-8)
This protocol is based on the methodology described for the in vitro studies of this compound in combination with ATM/ATR inhibitors.
-
Cell Seeding: Seed AML cell lines (MOLM-16, NB-4, HEL 92.1.7, HEL, EOL-1) in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of RPMI-1640 medium supplemented with 10% fetal bovine serum and antibiotics.
-
Drug Treatment: After 24 hours of incubation, treat the cells with serial dilutions of this compound, AZD-1390, AZD-6738, or the indicated combinations.
-
Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified 5% CO₂ incubator.
-
CCK-8 Reagent Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.
-
Final Incubation: Incubate the plates for an additional 2-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the untreated control and determine the EC50 values using appropriate software (e.g., GraphPad Prism).
Apoptosis Assay (TUNEL)
This protocol outlines the general steps for a TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay to detect apoptosis.
-
Cell Culture and Treatment: Culture and treat AML cells with this compound, ATM/ATR inhibitors, or combinations as described for the cell viability assay.
-
Cell Fixation: Harvest the cells and fix them in 4% paraformaldehyde in PBS for 25 minutes at room temperature.
-
Permeabilization: Wash the cells with PBS and permeabilize with 0.1% Triton X-100 in 0.1% sodium citrate (B86180) for 2 minutes on ice.
-
TUNEL Reaction: Resuspend the cells in the TUNEL reaction mixture containing terminal deoxynucleotidyl transferase (TdT) and a fluorescently labeled dUTP analog (e.g., FITC-dUTP) according to the manufacturer's instructions.
-
Incubation: Incubate for 60 minutes at 37°C in a humidified, dark chamber.
-
Flow Cytometry Analysis: Wash the cells and resuspend in a suitable buffer for flow cytometry analysis. Analyze the fluorescence intensity to quantify the percentage of TUNEL-positive (apoptotic) cells.
Conclusion and Future Directions
This compound demonstrates significant promise as a monotherapy for AML, with a favorable efficacy and safety profile compared to existing hypomethylating agents. The preclinical in vitro data strongly indicates that its therapeutic potential can be substantially amplified through combination with ATM and ATR inhibitors. This combination strategy effectively induces synergistic apoptosis in AML cell lines.
The clear next step for the development of this therapeutic approach is the in vivo evaluation of these combinations in relevant AML animal models. Such studies will be crucial to confirm the synergistic anti-tumor activity, assess the tolerability of the combination regimens, and establish a clear path toward potential clinical investigation. Researchers are encouraged to explore these combinations to further validate this promising therapeutic strategy for AML.
A Preclinical Head-to-Head: Benchmarking the Novel DNMT1 Inhibitor (R)-GSK-3685032 Against Standard-of-Care Treatments for Acute Myeloid Leukemia
For Researchers, Scientists, and Drug Development Professionals
In the rapidly evolving landscape of acute myeloid leukemia (AML) therapeutics, the emergence of novel targeted agents necessitates rigorous preclinical evaluation against established standards of care. This guide provides a comparative analysis of (R)-GSK-3685032, a first-in-class, reversible, and selective DNA methyltransferase 1 (DNMT1) inhibitor, with current frontline AML treatments, including hypomethylating agents (decitabine), intensive chemotherapy, and BCL-2 inhibitor combinations. This comparison is based on available preclinical data to inform ongoing research and drug development efforts.
Executive Summary
This compound demonstrates a distinct mechanistic profile compared to traditional hypomethylating agents. Its reversible and highly selective inhibition of DNMT1, without incorporation into the DNA backbone, translates to a favorable tolerability profile in preclinical models.[1][2][3] In direct comparative studies, this compound has shown superior in vivo efficacy and an improved safety profile over decitabine (B1684300) in AML xenograft models. While direct preclinical comparisons with intensive chemotherapy or venetoclax (B612062) combinations are not yet available in published literature, this guide provides an overview of each treatment modality to facilitate an informed, albeit indirect, assessment.
Mechanism of Action: A Tale of Two Approaches
The therapeutic strategies for AML largely revolve around disrupting leukemic cell survival and proliferation. This compound and standard AML treatments achieve this through fundamentally different mechanisms.
This compound: This small molecule acts as a non-covalent inhibitor of DNMT1. It selectively binds to the catalytic site of DNMT1, preventing the maintenance of DNA methylation patterns during cell division.[1][3] This leads to passive demethylation of the genome, reactivation of tumor suppressor genes, and subsequent inhibition of cancer cell growth.[4][5]
Standard AML Treatments:
-
Hypomethylating Agents (HMAs; Decitabine, Azacitidine): These are nucleoside analogs that, after incorporation into DNA, form an irreversible covalent bond with DNMT enzymes (DNMT1, DNMT3A, and DNMT3B).[1] This trapping of the enzyme on the DNA leads to its degradation and subsequent DNA hypomethylation. However, this mechanism also induces DNA damage, contributing to their cytotoxicity and dose-limiting toxicities.[6]
-
Intensive Chemotherapy (e.g., "7+3" regimen): This approach combines cytarabine (B982) and an anthracycline (e.g., daunorubicin). Cytarabine, a pyrimidine (B1678525) analog, inhibits DNA polymerase, while anthracyclines intercalate into DNA and inhibit topoisomerase II, both leading to DNA damage and apoptosis.
-
BCL-2 Inhibition (Venetoclax): Venetoclax is a selective inhibitor of the anti-apoptotic protein B-cell lymphoma 2 (BCL-2). By binding to BCL-2, it displaces pro-apoptotic proteins, leading to the activation of the intrinsic apoptotic pathway and programmed cell death. It is often used in combination with HMAs.[7]
Preclinical Efficacy: A Direct Comparison
Direct comparative preclinical studies have primarily focused on this compound versus the established HMA, decitabine.
In Vitro Activity
This compound exhibits potent inhibition of DNMT1 and cancer cell growth across a panel of hematological cancer cell lines.
| Compound | Target | IC50 (DNMT1 enzymatic assay) | Median Growth IC50 (hematological cancer cell lines, 6-day assay) |
| This compound | DNMT1 (selective, reversible) | 0.036 µM[5][8] | 0.64 µM[5] |
| Decitabine | DNMT1, DNMT3A, DNMT3B (irreversible) | Not directly comparable due to mechanism | Cell line dependent |
In Vivo Xenograft Studies
In subcutaneous AML xenograft models (MV4-11 and SKM-1), this compound demonstrated superior anti-tumor activity and survival benefit compared to decitabine.
| Treatment | Dosing Regimen | Tumor Growth Inhibition (MV4-11 model) | Median Survival (disseminated MV4-11 model) |
| This compound (45 mg/kg) | Subcutaneous, twice daily | Complete tumor regression | Significantly improved vs. vehicle and decitabine |
| Decitabine (0.4 mg/kg) | Intraperitoneal, three times weekly | Partial tumor growth inhibition | Modest improvement vs. vehicle |
| Vehicle | N/A | Progressive tumor growth | N/A |
Data synthesized from Pappalardi et al., Nature Cancer, 2021.
Safety and Tolerability: A Key Differentiator
A significant advantage of this compound in preclinical studies is its improved tolerability compared to decitabine. This is attributed to its selective, non-covalent mechanism of action that avoids direct DNA damage.
| Treatment | Effect on Neutrophil Counts | Effect on Red Blood Cell Counts | Effect on Platelet Counts |
| This compound | Dose-dependent reductions, with recovery after treatment cessation | Dose-dependent reductions, with recovery after treatment cessation | Dose-dependent reductions, with recovery after treatment cessation |
| Decitabine | Significant and sustained reductions | Significant and sustained reductions | Significant and sustained reductions |
Data synthesized from Pappalardi et al., Nature Cancer, 2021.
Standard AML Treatments: A Brief Overview of Performance
While direct preclinical comparisons are lacking, it is crucial to consider the established efficacy of other standard AML treatments.
-
Intensive Chemotherapy (7+3): This regimen can induce complete remission in 60-80% of younger, fit patients.[9] However, it is associated with significant myelosuppression and other toxicities.
-
Venetoclax in Combination with Azacitidine: This combination has become a standard of care for older or unfit patients, with complete remission rates of approximately 67% and a median overall survival of 17.5 months in clinical trials.[10]
Experimental Protocols
Cell Viability Assay (General Protocol)
-
Cell Seeding: Plate AML cell lines (e.g., MV4-11, SKM-1) in 96-well plates at a density of 5,000-10,000 cells per well in RPMI-1640 medium supplemented with 10% fetal bovine serum.
-
Compound Treatment: Add serial dilutions of this compound, decitabine, or other test compounds to the wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 72 to 144 hours at 37°C in a humidified 5% CO2 incubator.
-
Viability Assessment: Add a viability reagent (e.g., CellTiter-Glo®) to each well and measure luminescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control and calculate IC50 values using a non-linear regression analysis.
Apoptosis Assay (Annexin V/Propidium (B1200493) Iodide Staining)
-
Cell Treatment: Treat AML cells with the desired concentrations of test compounds for 24-48 hours.
-
Cell Harvesting: Harvest the cells by centrifugation and wash with cold phosphate-buffered saline (PBS).
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and propidium iodide (PI).
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
In Vivo Xenograft Model
-
Cell Implantation: Subcutaneously inject 5-10 million AML cells (e.g., MV4-11) into the flank of immunodeficient mice (e.g., NOD/SCID).
-
Tumor Growth: Monitor tumor growth by caliper measurements.
-
Treatment Initiation: When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups.
-
Drug Administration: Administer this compound, decitabine, or vehicle control according to the specified dosing schedule and route of administration.
-
Monitoring: Monitor tumor volume, body weight, and overall animal health throughout the study.
-
Endpoint: Euthanize the animals when tumors reach a predetermined size or at the end of the study period.
Signaling Pathways and Experimental Workflows
Caption: Comparative mechanism of action of this compound and Hypomethylating Agents (HMAs).
Caption: Simplified mechanisms of action for intensive chemotherapy and venetoclax in AML.
Caption: A generalized workflow for the preclinical comparison of anti-leukemic agents.
References
- 1. Discovery of a first-in-class reversible DNMT1-selective inhibitor with improved tolerability and efficacy in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. drughunter.com [drughunter.com]
- 3. GSK3685032 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. ashpublications.org [ashpublications.org]
- 8. Suppression of DNMT1 combined with ATM or ATR inhibitor as a therapeutic combination of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ashpublications.org [ashpublications.org]
- 10. Venetoclax for the treatment of newly diagnosed acute myeloid leukemia in patients who are ineligible for intensive chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of (R)-GSK-3685032: A Novel DNMT1 Inhibitor in Preclinical Cancer Research
For Researchers, Scientists, and Drug Development Professionals: An In-depth Look at the First-in-Class Reversible DNMT1-Selective Inhibitor
(R)-GSK-3685032 is a potent, first-in-class, reversible, and selective non-nucleoside inhibitor of DNA methyltransferase 1 (DNMT1), a key enzyme involved in maintaining DNA methylation patterns.[1][2] Dysregulation of DNA methylation is a hallmark of cancer, making DNMT1 an attractive therapeutic target. This guide provides a comprehensive comparison of research findings on this compound, presenting key experimental data from preclinical studies and detailing the methodologies employed.
Executive Summary
This compound distinguishes itself from traditional hypomethylating agents, such as decitabine (B1684300) (DAC), through its unique non-covalent mechanism of action.[3] Unlike nucleoside analogs that incorporate into DNA and cause irreversible inhibition of all canonical DNMTs, this compound acts as a competitive inhibitor of DNMT1.[3] This selectivity leads to a more targeted epigenetic modulation with a significantly improved tolerability profile, as demonstrated in preclinical models of acute myeloid leukemia (AML).[1][2][3] Key findings highlight its superior ability to induce tumor regression and prolong survival compared to DAC, coupled with reduced hematological toxicities.[1][3]
Biochemical Potency and Selectivity
This compound demonstrates high potency and remarkable selectivity for DNMT1 over other DNMT isoforms.
| Compound | Target | IC50 (µM) | Selectivity vs. DNMT3A/3L & DNMT3B/3L | Reference |
| This compound | DNMT1 | 0.036 | >2,500-fold | [1] |
In Vitro Efficacy in Hematological Malignancies
Studies across a broad panel of hematological cancer cell lines have established the anti-proliferative effects of this compound. Furthermore, dedicated studies in AML cell lines provide a direct comparison of its potency.
Table 2.1: Growth Inhibition (gIC50) of this compound in Hematological Cancer Cell Lines
| Cell Line Panel | Number of Cell Lines | Median gIC50 (µM) at Day 6 | Reference |
| Hematological Cancers (Leukemia, Lymphoma, Multiple Myeloma) | 51 | 0.64 | [3] |
Table 2.2: Monotherapy Efficacy (EC50) of this compound in AML Cell Lines
| Cell Line | EC50 (nM) |
| MOLM-16 | 5.461 |
| NB-4 | Not Reported |
| HEL 92.1.7 | Not Reported |
| HEL | 7.349 |
| EOL-1 | Not Reported |
Data for NB-4, HEL 92.1.7, and EOL-1 were part of a study where the EC50 range for all five cell lines was reported as 5.461 to 7.349 nM.
In Vivo Anti-Tumor Activity and Tolerability: A Head-to-Head Comparison with Decitabine
In vivo studies using AML xenograft models have been pivotal in demonstrating the superior therapeutic window of this compound compared to the standard-of-care agent, decitabine.
Table 3.1: In Vivo Efficacy of this compound vs. Decitabine in AML Xenograft Models
| Animal Model | Treatment | Dosing Schedule | Tumor Growth Inhibition | Survival Benefit | Reference |
| MV4-11 Xenograft | This compound (1-45 mg/kg) | Subcutaneously, twice daily | Dose-dependent, with complete regression at higher doses | Significantly longer survival vs. DAC | [1][3] |
| Decitabine (DAC) | Intraperitoneally, three times weekly | Less potent than GSK3685032 | Shorter survival vs. GSK3685032 | [1][3] | |
| SKM-1 Xenograft | This compound (1-45 mg/kg) | Subcutaneously, twice daily | Dose-dependent, with complete regression at higher doses | Not explicitly stated, but implied from tumor regression | [1][3] |
| Decitabine (DAC) | Intraperitoneally, three times weekly | Less potent than GSK3685032 | Not explicitly stated | [1][3] |
Table 3.2: Comparative Tolerability in AML Xenograft Models
| Parameter | This compound | Decitabine (DAC) | Reference |
| Effect on Body Weight | No adverse effects | Not explicitly stated, but implied to be greater than GSK3685032 | [3] |
| Hematological Toxicity (Neutrophils, Red Blood Cells, Platelets) | Decreased impact at higher doses, with recovery after withdrawal | Significant reduction in blood cell components | [3] |
Signaling Pathway and Experimental Workflows
The mechanism of action of this compound and the workflows of key comparative experiments are illustrated below.
References
Safety Operating Guide
Essential Procedures for the Safe Disposal of (R)-GSK-3685032
For Immediate Use by Laboratory Professionals
This document provides crucial safety and logistical guidance for the proper disposal of the research chemical (R)-GSK-3685032. The following procedures are based on general laboratory safety protocols and information regarding chemically related substances. It is imperative to note that a specific Safety Data Sheet (SDS) for this compound was not publicly available at the time of this writing. Therefore, these guidelines should be supplemented by consulting your institution's Environmental Health and Safety (EHS) department and, if possible, obtaining the specific SDS from the supplier.
Hazard Identification and Data Summary
نظرًا لعدم توفر بيانات محددة، تم استنتاج المخاطر المحتملة من المجموعات الوظيفية الموجودة في this compound، وهي البيبيريدين والبيريدين والنتريل.
| Hazard Class | Potential Health Effects | References |
| Piperidine Derivatives | Can be corrosive and cause severe skin burns and eye damage. May be toxic if inhaled, swallowed, or in contact with skin.[1][2][3][4][5] | Piperidine itself is a flammable liquid.[4][5] |
| Pyridine Derivatives | May cause irritation to the skin, eyes, and respiratory tract.[6][7][8][9] | Can be harmful if swallowed or inhaled, potentially affecting the liver, kidneys, and central nervous system.[6][7][8][9] |
| Nitrile Compounds | Can be toxic and may release hydrogen cyanide gas upon decomposition or when in contact with strong acids or bases.[10][11] | Can be absorbed through the skin.[10] |
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is essential to ensure personal safety when handling this compound waste.
| PPE Category | Specific Recommendations | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). | To prevent skin contact with the potentially toxic and irritant compound. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. | To protect eyes from splashes of solutions or solid particles. |
| Body Protection | A lab coat is mandatory. For larger quantities or in case of a spill, a chemical-resistant apron or coveralls are recommended. | To protect skin and clothing from contamination. |
| Respiratory Protection | Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols. | To prevent respiratory irritation and potential systemic toxicity from inhalation. |
Step-by-Step Disposal Protocol
This protocol outlines the general steps for the safe disposal of this compound. Always consult and adhere to your institution's specific waste disposal guidelines.
3.1. Unused or Expired Solid Compound:
-
Do Not Dispose of in Regular Trash or Down the Drain.
-
Containerize: Ensure the compound is in its original, sealed container if possible. If not, transfer it to a clearly labeled, sealed, and chemically compatible container.
-
Labeling: The container must be labeled as "Hazardous Waste" and clearly state the chemical name: "this compound".
-
Storage: Store the waste container in a designated and secure hazardous waste accumulation area, away from incompatible materials.[12][13][14]
-
Arrange for Pickup: Contact your institution's EHS department to schedule a pickup for chemical waste disposal.[15]
3.2. Contaminated Materials (e.g., gloves, pipette tips, weighing paper):
-
Segregation: Collect all solid waste materials that have come into contact with this compound separately from non-hazardous waste.
-
Containerize: Place these materials in a designated, puncture-resistant container or a clearly labeled bag for chemical waste.[15]
-
Labeling: Label the container or bag as "Hazardous Waste" and indicate that it is contaminated with "this compound".
-
Disposal: Dispose of this container through your institution's chemical waste stream, as directed by your EHS department.
3.3. Solutions Containing this compound (e.g., in DMSO):
-
Do Not Dispose of Down the Drain.
-
Containerize: Collect all liquid waste containing this compound in a designated, sealed, and properly labeled waste container. The container should be compatible with the solvent used (e.g., a designated solvent waste container).
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste" and list all chemical constituents, including the solvent (e.g., "Waste this compound in DMSO").
-
Storage: Store the liquid waste container in a designated satellite accumulation area, within secondary containment to prevent spills.[14]
-
Arrange for Pickup: Contact your institution's EHS department for collection and disposal.
Spill Management
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
-
Evacuate: Alert personnel in the immediate area and evacuate if necessary.
-
Ventilate: Ensure the area is well-ventilated, preferably by working within a fume hood.
-
Contain: For a solid spill, carefully sweep or scoop the material into a labeled waste container. Avoid creating dust. For a liquid spill, use an inert absorbent material like sand or vermiculite (B1170534) to contain the spill.
-
Clean: Decontaminate the spill area according to your laboratory's standard operating procedures for hazardous chemical spills.
-
Dispose: All cleanup materials must be disposed of as hazardous waste.
-
Report: Report the spill to your laboratory supervisor and your institution's EHS department.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound and associated materials.
Caption: Disposal workflow for this compound.
References
- 1. chemos.de [chemos.de]
- 2. carlroth.com [carlroth.com]
- 3. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 4. PIPERIDINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 5. nj.gov [nj.gov]
- 6. Redirecting [linkinghub.elsevier.com]
- 7. Pyridine-Health Hazards and Toxicity_Chemicalbook [chemicalbook.com]
- 8. gov.uk [gov.uk]
- 9. nj.gov [nj.gov]
- 10. Nitriles | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 11. The MSDS HyperGlossary: Nitrile [ilpi.com]
- 12. odu.edu [odu.edu]
- 13. ehrs.upenn.edu [ehrs.upenn.edu]
- 14. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 15. benchchem.com [benchchem.com]
Safeguarding Researchers: A Comprehensive Guide to Handling (R)-GSK-3685032
For Immediate Implementation: This document provides crucial safety and logistical guidance for laboratory personnel handling the potent and selective DNA methyltransferase 1 (DNMT1) inhibitor, (R)-GSK-3685032. Adherence to these protocols is essential to ensure the safety of researchers and the integrity of experimental outcomes.
This compound is a small molecule inhibitor under investigation for its potential in cancer therapy.[1][2] Due to its potent biological activity, stringent handling procedures are necessary to prevent accidental exposure. This guide outlines the required personal protective equipment (PPE), step-by-step operational procedures for handling and preparation, and detailed disposal plans.
Personal Protective Equipment (PPE)
A risk assessment dictates that all handling of this compound, whether in solid or solution form, requires the implementation of comprehensive PPE protocols to minimize exposure risks. The following table summarizes the mandatory PPE for all personnel involved in the handling of this compound.
| PPE Category | Item | Specification | Rationale |
| Hand Protection | Double Nitrile Gloves | Powder-free, disposable, outer glove cuff over gown sleeve | Prevents skin contact and absorption. Double gloving provides an additional barrier in case of a breach of the outer glove. |
| Eye and Face Protection | Safety Goggles with Side Shields or Face Shield | ANSI Z87.1 certified | Protects eyes and face from splashes of solutions or airborne particles of the solid compound. |
| Body Protection | Disposable Lab Coat or Gown | Solid front, long sleeves, with tight-fitting cuffs | Prevents contamination of personal clothing and skin. |
| Respiratory Protection | N95 Respirator or higher | NIOSH-approved | Recommended when handling the solid compound outside of a certified chemical fume hood to prevent inhalation of fine particles. |
Operational Plan: Handling and Preparation of this compound
All procedures involving this compound should be performed in a designated area, such as a certified chemical fume hood, to minimize the risk of inhalation and environmental contamination.
Step-by-Step Handling Protocol:
-
Preparation of Work Area:
-
Ensure the chemical fume hood is functioning correctly.
-
Cover the work surface with absorbent, disposable bench paper.
-
Assemble all necessary equipment and reagents before handling the compound.
-
-
Donning PPE:
-
Put on the disposable lab coat or gown, ensuring full coverage.
-
Don the first pair of nitrile gloves.
-
Put on the N95 respirator, if required, and perform a seal check.
-
Put on safety goggles or a face shield.
-
Don the second pair of nitrile gloves, ensuring the cuffs are pulled over the sleeves of the lab coat.
-
-
Handling the Solid Compound:
-
Carefully weigh the required amount of this compound in a tared, sealed container within the fume hood.
-
Avoid generating dust. If any solid is spilled, decontaminate the area immediately (see Spill Management section).
-
-
Preparation of Stock Solutions:
-
Slowly add the appropriate solvent (e.g., DMSO) to the solid compound in a suitable container.
-
Ensure the container is capped and sealed before mixing to prevent aerosol generation.
-
Label the container clearly with the compound name, concentration, solvent, date, and your initials.
-
-
Post-Handling:
-
Wipe down all surfaces in the fume hood with an appropriate cleaning agent.
-
Dispose of all contaminated disposable materials in the designated hazardous waste container.
-
Remove PPE in the reverse order of donning, being careful to avoid self-contamination.
-
Wash hands thoroughly with soap and water after removing gloves.
-
Logical Workflow for PPE Selection and Use
Caption: Workflow for selecting and using PPE when handling this compound.
Disposal Plan
All waste generated from the handling of this compound must be treated as hazardous chemical waste.
Waste Segregation and Disposal Procedures:
| Waste Type | Disposal Container | Procedure |
| Solid Waste | Labeled, sealed, and puncture-resistant container | Includes contaminated gloves, bench paper, pipette tips, and empty vials. |
| Liquid Waste | Labeled, sealed, and chemically compatible container | Includes unused solutions and solvent rinses. Do not mix with other chemical waste streams unless compatibility is confirmed. |
| Sharps Waste | Designated sharps container | Includes needles and syringes used for transferring solutions. |
Key Disposal Steps:
-
Segregation: Keep this compound waste separate from other laboratory waste streams.
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the chemical name "this compound," and the date.
-
Storage: Store waste containers in a designated, secure area away from general lab traffic until they are collected by the institution's environmental health and safety (EHS) department.
-
Collection: Follow your institution's specific procedures for hazardous waste pickup.
Spill Management
In the event of a spill, evacuate the immediate area and follow these steps:
-
Alert Personnel: Notify others in the vicinity and your laboratory supervisor.
-
Assess the Spill: Determine the nature and extent of the spill. For large or unmanageable spills, contact your institution's EHS department immediately.
-
Contain the Spill (if safe to do so):
-
For liquid spills, use a chemical spill kit to absorb the material.
-
For solid spills, gently cover the material with damp paper towels to avoid raising dust, then use absorbent pads to clean the area.
-
-
Decontaminate: Clean the spill area with a suitable decontaminating solution (e.g., 70% ethanol), working from the outside in.
-
Dispose of Waste: All materials used for spill cleanup must be disposed of as hazardous waste.
By adhering to these stringent safety protocols, researchers can safely handle this compound while minimizing personal and environmental risks. Regular review and training on these procedures are recommended for all laboratory personnel involved in this research.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
